S (+) Tolperisone-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
255.42 g/mol |
Nom IUPAC |
(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2 |
Clé InChI |
FSKFPVLPFLJRQB-WDRUOUDTSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Foundational & Exploratory
S (+) Tolperisone-d10 chemical structure and properties
An In-depth Technical Guide to S (+) Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of this compound. It is intended for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.
Chemical Structure and Physicochemical Properties
This compound is the deuterated form of S (+) Tolperisone (B1682978), a centrally acting muscle relaxant. The isotopic labeling involves the replacement of ten hydrogen atoms with deuterium (B1214612) on the piperidine (B6355638) ring, which makes it a valuable tool in pharmacokinetic and metabolic studies.
Molecular Architecture: this compound is a piperidine derivative characterized by a stereospecific (S)-configuration at the 2-methyl position of its propan-1-one backbone.[1] The structure comprises a 4-methylphenyl group and a piperidine ring where ten hydrogen atoms at positions 2,2,3,3,4,4,5,5,6,6 have been replaced by deuterium.[1] This isotopic labeling is crucial for its primary application as an internal standard in mass spectrometry-based analyses.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride | [2] |
| Alternate Names | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [4] |
| CAS Number | 1185160-65-9 (Hydrochloride Salt) | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₃D₁₀NO (Free Base) | [1] |
| C₁₆H₁₃D₁₀NO • HCl (Hydrochloride Salt) | [2][4] | |
| Molecular Weight | 255.42 g/mol (Free Base) | [1] |
| 291.88 g/mol (Hydrochloride Salt) | [1][4] | |
| Purity | ≥99% deuterated forms (d₁-d₁₀) | [2] |
| Formulation | Solid | [2] |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), DMSO) | [1][6] |
| Storage | 2°C to 8°C | [2] |
| Stability | ≥ 4 years under recommended storage conditions | [2] |
Mechanism of Action
The mechanism of action of this compound is identical to that of its non-deuterated counterpart, Tolperisone. Tolperisone is a centrally acting muscle relaxant that primarily targets the central nervous system, specifically the spinal cord and brainstem, to alleviate muscle stiffness and spasms.[7][8] Its multifaceted mechanism involves:
-
Inhibition of Voltage-Gated Channels: Tolperisone blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels.[7][8][9] This action stabilizes neuronal membranes, reduces neuronal excitability, and dampens the transmission of nerve impulses that lead to muscle spasms.[7][9]
-
Modulation of Spinal Reflexes: It inhibits both monosynaptic and polysynaptic reflex pathways in the spinal cord.[2][7] This helps to reduce involuntary muscle activity and promote muscle relaxation.[7]
-
Membrane-Stabilizing Properties: The compound exhibits membrane-stabilizing effects, which contribute to its muscle-relaxing properties.[7]
-
Local Anesthetic Properties: Tolperisone also possesses local anesthetic properties, which may help in alleviating local pain associated with muscle spasms.[7]
A recent study has also suggested that Tolperisone hydrochloride can improve motor functions in Parkinson's disease models by inhibiting MMP-9 and downregulating the p38 MAPK and ERK1/2 signaling cascade.[10][11]
Isotopic Effects and Pharmacokinetics
Deuteration of Tolperisone to form this compound has minimal impact on its physical properties but significantly enhances its utility in analytical applications.[1] The increased mass due to the ten deuterium atoms allows for a clear distinction from the non-deuterated compound in mass spectrometry, making it an excellent internal standard.[1]
Key Isotopic Effects:
-
Analytical Utility: The distinct mass-to-charge (m/z) ratio of this compound allows for its use as an internal standard for the precise quantification of Tolperisone in complex biological matrices like plasma, serum, and tissue.[1][2] Its chemical behavior is nearly identical to the parent compound, ensuring co-elution during chromatographic separation.[1]
-
Metabolic Stability: The replacement of hydrogen with deuterium can sometimes lead to a stronger chemical bond, potentially slowing down metabolic processes that involve the cleavage of these bonds (kinetic isotope effect). This may result in an extended metabolic half-life, which is advantageous in pharmacokinetic studies.[1]
Pharmacokinetics of Tolperisone:
-
Absorption: Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract.[8][12]
-
Metabolism: It undergoes extensive metabolism in the liver and kidneys, primarily by CYP2D6, and to a lesser extent by CYP2C19, CYP2B6, and CYP1A2 isoenzymes.[12][13]
-
Excretion: The metabolites are primarily excreted via the kidneys.[8][12] The elimination half-life is approximately 1.5 to 2.5 hours.[8][12]
Synthesis and Purification
The synthesis of this compound generally follows the synthetic routes for Tolperisone, with the incorporation of deuterium at specific steps.
General Synthetic Approach: The synthesis typically starts with 4'-methylacetophenone (B140295) and formaldehyde (B43269), utilizing aminomethylation reactions to form the piperidine ring.[1]
Deuterium Incorporation Methods:
-
Deuterated Precursor Approach: This method involves using deuterium-labeled starting materials, such as deuterated formaldehyde (D₂CO) and piperidine-d11, to ensure site-specific incorporation of deuterium.[1]
-
Post-Synthetic Isotope Exchange: This less common method involves the catalytic deuteration of pre-formed Tolperisone using deuterium gas (D₂) and a catalyst like palladium. However, this can sometimes lead to side reactions.[1]
Experimental Protocols
Protocol 1: Quantification of Tolperisone in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol provides a general methodology for the determination of Tolperisone in human plasma.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tolperisone in human plasma.
Materials:
-
Tolperisone reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies
-
HPLC or UPLC system coupled with a tandem mass spectrometer
Methodology:
-
Standard and IS Solution Preparation:
-
Prepare stock solutions of Tolperisone and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
-
Sample Preparation (LLE):
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.[14]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.0 mm x 50 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[14]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Tolperisone and this compound.
-
Optimize parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tolperisone to the IS against the concentration of the calibration standards.
-
Determine the concentration of Tolperisone in the unknown samples from the calibration curve.
-
Protocol 2: In-Vivo Assessment of Muscle Relaxation using the Rotarod Test
This protocol describes a standard method to evaluate the effect of Tolperisone on motor coordination and balance in rodents, which is indicative of its muscle relaxant properties.[15]
Objective: To assess the muscle relaxant effects of Tolperisone on motor coordination and balance in mice or rats.
Materials:
-
Rotarod apparatus
-
Tolperisone hydrochloride solution
-
Vehicle control solution (e.g., saline)
-
Animal scale
-
Syringes and needles for administration
Methodology:
-
Acclimation and Training:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Train the animals on the rotarod for a few days prior to the experiment to minimize learning effects. This involves placing them on the rotating rod at a low speed and gradually increasing it.
-
-
Drug Administration:
-
Weigh each animal to determine the correct dosage.
-
Administer Tolperisone hydrochloride or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage).
-
Allow for a pre-treatment period (typically 30-60 minutes) based on the drug's pharmacokinetic profile.[15]
-
-
Testing:
-
Place the animal on the rotating rod.
-
Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[15]
-
Record the latency to fall from the rod for each animal.
-
Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal in each treatment group.
-
Compare the mean latencies between the Tolperisone-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[15] A significant decrease in the latency to fall in the treated group compared to the control group indicates a muscle relaxant effect.
-
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical structure, coupled with the strategic placement of deuterium atoms, provides an ideal internal standard for the accurate and precise quantification of Tolperisone. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective application in preclinical and clinical studies. This guide serves as a foundational resource for professionals working with this important labeled compound.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Tolperisone-d10 HCl - CAS - 1185160-65-9 | Axios Research [axios-research.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 8. Tolperisone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Tolperisone hydrochloride improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mims.com [mims.com]
- 13. Tolperisone Hydrochloride | 3644-61-9 | Benchchem [benchchem.com]
- 14. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of S-(+)-Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Tolperisone (B1682978) has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity.[1] It is recognized for its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants. Tolperisone is a racemic mixture, with the S-(+)-enantiomer reported to possess the predominant skeletal muscle relaxant activity.[2] The deuteration of S-(+)-tolperisone to create S-(+)-Tolperisone-d10 aims to improve its metabolic stability and pharmacokinetic properties.[3] This guide focuses on the core mechanism of action, which is primarily the blockade of voltage-gated ion channels.
Core Mechanism of Action: Inhibition of Voltage-Gated Ion Channels
The therapeutic effects of tolperisone are primarily attributed to its ability to modulate the activity of voltage-gated sodium (Nav) and calcium (Cav) channels. This dual blockade leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters, ultimately suppressing aberrant neuronal signaling responsible for muscle spasticity.
Blockade of Voltage-Gated Sodium Channels
Tolperisone exhibits a state-dependent blockade of voltage-gated sodium channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This action reduces the number of available channels that can open in response to depolarization, thereby decreasing neuronal excitability. This mechanism is crucial for its muscle relaxant and analgesic effects.[4][5]
Inhibition of Voltage-Gated Calcium Channels
In addition to its effects on sodium channels, tolperisone also inhibits voltage-gated calcium channels, particularly N-type (Cav2.2) channels.[6] These channels are critical for neurotransmitter release at presynaptic terminals. By blocking these channels, tolperisone reduces the influx of calcium ions that triggers the release of excitatory neurotransmitters like glutamate (B1630785) in the spinal cord. This presynaptic inhibition contributes significantly to the suppression of spinal reflexes.[4]
Signaling Pathway
The mechanism of action of S-(+)-Tolperisone-d10 at the neuronal level can be visualized as a multi-step process that ultimately leads to muscle relaxation.
Quantitative Data
The following tables summarize the available quantitative data for racemic tolperisone. It is important to note that these values may differ for the specific S-(+)-Tolperisone-d10 enantiomer.
Table 1: Inhibitory Concentration (IC50) of Racemic Tolperisone on Voltage-Gated Sodium Channel Isoforms [7][8][9][10]
| Nav Isoform | IC50 (µM) |
| Nav1.2 | ~250 |
| Nav1.3 | ~200 |
| Nav1.4 | >1000 |
| Nav1.5 | ~300 |
| Nav1.6 | ~150 |
| Nav1.7 | ~100 |
| Nav1.8 | 49 |
Table 2: Pharmacokinetic Parameters of Racemic Tolperisone (Oral Administration) [1][2][11][12]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours |
| Elimination Half-life (t1/2) | ~1.5 - 2.5 hours |
| Metabolism | Extensively in the liver, primarily by CYP2D6 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of tolperisone.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This assay directly measures the inhibitory effect of a compound on voltage-gated sodium channels expressed in a stable cell line (e.g., HEK293).
Experimental Workflow:
-
Cell Preparation: HEK293 cells stably expressing the desired human Nav channel isoform are cultured on glass coverslips.
-
Solutions:
-
External Solution (aCSF): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes (resistance 2-5 MΩ) are filled with the internal solution and positioned onto a single cell.
-
A giga-ohm seal is formed, and the membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
After recording stable baseline currents, S-(+)-Tolperisone-d10 is applied at various concentrations via the perfusion system.
-
The effect on the peak sodium current is measured to determine the concentration-dependent inhibition and calculate the IC50 value.
-
Calcium Imaging for Calcium Channel Inhibition
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal depolarization and the inhibitory effect of the test compound.
Experimental Workflow:
Methodology: [17][18][19][20][21]
-
Cell Preparation: Primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) are plated on poly-D-lysine coated glass-bottom dishes.
-
Dye Loading: Cells are loaded with a calcium indicator dye, such as Fluo-4 AM (2-5 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Imaging:
-
The dish is mounted on a fluorescence microscope equipped with a camera.
-
Baseline fluorescence is recorded.
-
Cells are pre-incubated with various concentrations of S-(+)-Tolperisone-d10.
-
Calcium influx is stimulated by adding a high potassium solution (e.g., 50 mM KCl) to depolarize the cells.
-
Fluorescence intensity is recorded over time.
-
-
Data Analysis: The change in fluorescence intensity (ΔF/F0) is calculated to quantify the intracellular calcium concentration. The inhibitory effect of S-(+)-Tolperisone-d10 on the depolarization-induced calcium influx is determined to calculate the IC50 value.
Isolated Spinal Cord Preparation for Spinal Reflex Inhibition
This ex vivo assay assesses the effect of a compound on synaptic transmission in the spinal cord by measuring the inhibition of spinal reflexes.
Experimental Workflow:
-
Preparation: The spinal cord from a neonatal rodent (e.g., P4-P10 rat) is isolated and hemisected.
-
Recording:
-
The preparation is placed in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed on a dorsal root (e.g., L4 or L5), and a recording suction electrode is placed on the corresponding ventral root.
-
Single electrical pulses are delivered to the dorsal root to evoke a monosynaptic reflex (MSR) and polysynaptic reflexes (PSRs) in the ventral root.
-
-
Drug Application: After recording a stable baseline, S-(+)-Tolperisone-d10 is added to the aCSF at various concentrations.
-
Analysis: The amplitude of the MSR and PSRs is measured before and after drug application to determine the dose-dependent inhibition.
Conclusion
The core mechanism of action of S-(+)-Tolperisone-d10 is predicated on the well-established pharmacology of tolperisone, which involves the dual blockade of voltage-gated sodium and calcium channels. This action leads to a reduction in neuronal excitability and the inhibition of spinal reflexes, providing a strong rationale for its use as a centrally acting muscle relaxant. The deuteration of the S-(+)-enantiomer is a strategic modification aimed at improving its pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. Further research specifically characterizing the pharmacodynamic and pharmacokinetic properties of S-(+)-Tolperisone-d10 is warranted to fully elucidate its therapeutic potential and differentiate it from racemic tolperisone. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolperisone Hydrochloride | 3644-61-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. axolbio.com [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. CALCIUM STAINING PROTOCOL [protocols.io]
- 19. bu.edu [bu.edu]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Method for recording spinal reflexes in mice: effects of thyrotropin-releasing hormone, DOI, tolperisone and baclofen on monosynaptic spinal reflex potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Multicenter, Randomized, Double-Blind Study Protocol Using Human Spinal Cord Recording Comparing Safety, Efficacy, and Neurophysiological Responses Between Patients Being Treated With Evoked Compound Action Potential-Controlled Closed-Loop Spinal Cord Stimulation or Open-Loop Spinal Cord Stimulation (the Evoke Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
S (+) Tolperisone-d10 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S(+) Tolperisone-d10, a deuterated isotopologue of the S(+) enantiomer of Tolperisone (B1682978). This document details its chemical properties, its primary application as an internal standard in pharmacokinetic studies, and the underlying pharmacological mechanism of Tolperisone.
Core Data Presentation
The quantitative data for S(+) Tolperisone-d10 and its related compounds are summarized in the table below for ease of reference and comparison.
| Property | S(+) Tolperisone-d10 (Free Base) | Tolperisone-d10 Hydrochloride (Racemic) |
| Molecular Formula | C₁₆H₁₃D₁₀NO | C₁₆H₁₄D₁₀ClNO |
| Molecular Weight | 255.42 g/mol [1] | 291.88 g/mol [1][2] |
| CAS Number | Not explicitly available¹ | 1185160-65-9[1][2][3][4] |
Experimental Protocols
S(+) Tolperisone-d10 is primarily utilized as an internal standard for the quantification of Tolperisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in a mass spectrometer[1].
Quantification of Tolperisone in Human Plasma using LC-MS/MS
This protocol is a representative example compiled from established methodologies for the analysis of Tolperisone in human plasma.
Objective: To determine the concentration of Tolperisone in human plasma samples from a pharmacokinetic study, using S(+) Tolperisone-d10 as an internal standard.
Materials:
-
Human plasma samples
-
S(+) Tolperisone-d10 (Internal Standard, IS)
-
Tolperisone reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Methyl t-butyl ether (MTBE)
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Tolperisone and S(+) Tolperisone-d10 in methanol.
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Tolperisone (e.g., 0.5-300 ng/mL)[6].
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, standard, or QC, add the internal standard solution (S(+) Tolperisone-d10).
-
Add 1 mL of methyl t-butyl ether and vortex for 1 minute to extract the analyte and IS.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific mass transitions for Tolperisone and S(+) Tolperisone-d10.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tolperisone to S(+) Tolperisone-d10 against the concentration of the calibration standards.
-
Determine the concentration of Tolperisone in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Synthesis and Isotopic Labeling Workflow
The synthesis of S(+) Tolperisone-d10 involves the asymmetric synthesis of the S(+) enantiomer of Tolperisone, followed by or concurrent with deuterium (B1214612) labeling. A general workflow is depicted below.
Caption: General workflow for the synthesis of S(+) Tolperisone-d10.
Mechanism of Action: Inhibition of Voltage-Gated Ion Channels
Tolperisone, the parent compound, exerts its muscle relaxant effects by acting as a blocker of voltage-gated sodium and calcium channels in the central nervous system[7][8]. This action stabilizes neuronal membranes and reduces the release of neurotransmitters, leading to a decrease in muscle spasticity.
Caption: Signaling pathway of Tolperisone's inhibitory action.
Experimental Workflow for Pharmacokinetic Analysis
The use of S(+) Tolperisone-d10 as an internal standard is a critical step in ensuring the accuracy and reproducibility of pharmacokinetic studies of Tolperisone. The workflow for such an analysis is outlined below.
Caption: Workflow for LC-MS/MS analysis using an internal standard.
References
- 1. S (+) Tolperisone-d10 () for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. Tolperisone-d10 HCl - CAS - 1185160-65-9 | Axios Research [axios-research.com]
- 4. caymanchem.com [caymanchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolperisone - Wikipedia [en.wikipedia.org]
- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Tolperisone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the management of spasticity and muscle hypertonicity. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its effective and safe clinical application, as well as for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tolperisone. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its metabolic pathways and typical pharmacokinetic study workflows.
Pharmacokinetics
Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes substantial first-pass metabolism, resulting in a relatively low absolute bioavailability.
Absorption and Distribution
Following oral administration, tolperisone reaches peak plasma concentrations (Cmax) within 0.5 to 1.5 hours[1][2][3][4]. The bioavailability of orally administered tolperisone is approximately 17% to 22.3%, and this can be increased by about 100% when taken with a high-fat meal, which also increases the Cmax by approximately 45%[2][3][5]. The volume of distribution is significant, at around 5 L/kg, indicating extensive tissue distribution[2][3][5].
Metabolism and Excretion
Tolperisone is extensively metabolized in the liver and kidneys[1][4]. The primary metabolic pathway is methyl-hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP2D6, leading to the formation of hydroxymethyl tolperisone[6][7][8]. Other CYP isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, are also involved in its metabolism to a lesser extent[3][7]. Tolperisone also undergoes P450-independent biotransformation, including carbonyl reduction[7][9].
The elimination of tolperisone is primarily renal, with over 98% of the dose excreted in the urine, almost entirely as metabolites[3]. Only a very small fraction (less than 0.1%) of the parent drug is excreted unchanged in the urine[6][8]. The elimination half-life of tolperisone is approximately 1.5 to 2.5 hours[1][2][3][6].
Pharmacokinetic Parameters
The pharmacokinetic parameters of tolperisone exhibit considerable interindividual variability, which is partly attributed to the genetic polymorphism of the CYP2D6 enzyme[6][8].
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | Oral administration | [1][2][3][4] |
| 0.90 ± 0.31 hours | 150 mg oral dose in healthy male Korean volunteers | [10] | |
| Cmax (Peak Plasma Concentration) | 64.2 - 784.9 ng/mL | 150 mg oral dose in healthy male Korean volunteers | [10] |
| AUC₀-∞ (Area Under the Curve) | 125.9 - 1,241.3 ng/mL*h | 150 mg oral dose in healthy male Korean volunteers | [10] |
| t½ (Elimination Half-Life) | 1.5 - 2.5 hours | Oral administration | [1][2][3][6] |
| 1.00 ± 0.28 hours | 150 mg oral dose in healthy male Korean volunteers | [10] | |
| 1.55 ± 0.7 hours | Intravenous administration | [5] | |
| Bioavailability | 17% | Oral administration | [3] |
| 16.7 ± 8.9% | Oral administration (Mydocalm tablets) | [2][5] | |
| 22.3 ± 6.3% | Oral administration (Mydeton tablets) | [5] | |
| Volume of Distribution (Vd) | 5 L/kg | [2][3] | |
| 5.1 ± 1.0 L/kg | Intravenous administration | [5] | |
| Total Body Clearance | 140.8 ± 33.8 L/h | Intravenous administration | [5] |
Metabolism of Tolperisone
The biotransformation of tolperisone is complex, involving both P450-dependent and -independent pathways. The major metabolic reactions include methyl-hydroxylation and carbonyl reduction.
Metabolic Pathways
The primary metabolic pathway of tolperisone is the hydroxylation of the methyl group on the tolyl moiety, primarily catalyzed by CYP2D6, to form hydroxymethyl-tolperisone (M1)[6][7][8]. This metabolite can then undergo further carbonyl reduction[7][9]. Tolperisone itself can also be directly metabolized via carbonyl reduction[7][9]. Other minor pathways involve other CYP enzymes[3][7].
Experimental Protocols
The quantification of tolperisone and its metabolites in biological matrices is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.
Sample Collection and Preparation
For a typical pharmacokinetic study, blood samples are collected from subjects at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at -20°C or lower until analysis. For analysis, plasma samples are typically prepared using protein precipitation with an organic solvent like acetonitrile (B52724) or liquid-liquid extraction with a solvent such as methyl t-butyl ether[11][12].
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the most common analytical technique for the quantification of tolperisone in biological samples[10][11][13][14].
Table 2: Summary of Analytical Methods for Tolperisone Quantification
| Method | Matrix | Key Parameters | Reference |
| HPLC-UV | Human Plasma | Column: C18; Mobile Phase: Acetonitrile:Water (60:40) with pH adjusted to 3.0; Detection: 260 nm; LOQ: 50 ng/mL | [12] |
| LC-MS/MS | Human Plasma | Column: C18; Mobile Phase: 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5):Methanol (12:88, v/v); Detection: ESI positive ion mode; LOQ: 0.5 ng/mL | [11] |
| HPTLC | - | Mobile Phase: Methanol:Ethyl Acetate (3:7, v/v); Detection: 261 nm; LOD: 7.57 ng/spot; LOQ: 10 ng/spot | [13] |
| Gas-Liquid Chromatography (GLC) | Human Plasma | Capillary GLC method | [5] |
In Vitro Metabolism Studies
To investigate the metabolic pathways and identify the enzymes involved, in vitro studies are conducted using human liver microsomes (HLM) and recombinant human CYP enzymes. The formation of metabolites is monitored over time, and specific enzyme inhibitors or antibodies are used to identify the contribution of individual CYP isoforms[7][9].
Drug-Drug Interactions
Given that tolperisone is a substrate for CYP2D6, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme. Co-administration with potent CYP2D6 inhibitors could increase tolperisone plasma concentrations, potentially leading to an increased risk of adverse effects. Tolperisone may also increase the blood levels of other drugs that are metabolized by CYP2D6[3][15]. However, some sources suggest that tolperisone has a low potential for clinically significant drug interactions[1][16].
Special Populations
Limited data are available on the pharmacokinetics of tolperisone in special populations such as individuals with renal or hepatic impairment. Given that the drug is extensively metabolized in the liver and its metabolites are excreted renally, caution is advised when administering tolperisone to patients with hepatic or renal dysfunction[6]. Dose adjustments may be necessary in these populations to avoid potential accumulation of the drug or its metabolites.
Conclusion
Tolperisone exhibits rapid absorption and extensive metabolism, primarily mediated by CYP2D6. Its pharmacokinetic profile is characterized by a short half-life and significant interindividual variability. The provided data and methodologies offer a comprehensive resource for researchers and drug development professionals working with this centrally acting muscle relaxant. Further studies in special populations are warranted to optimize its therapeutic use.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. mims.com [mims.com]
- 4. Review of tolperisone: a muscle relaxant and its analysis methods. [wisdomlib.org]
- 5. Gas-liquid chromatographic method for the determination of tolperisone in human plasma: pharmacokinetic and comparative bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 7. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. What is Tolperisone Hydrochloride used for? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of internal standards is fundamental to achieving reliable data, and among the various types, stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium (B1214612), have emerged as the "gold standard."[1][2] This technical guide provides an in-depth exploration of the core principles, applications, experimental protocols, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis.
Core Principles and Unparalleled Advantages
A deuterium-labeled internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[3] This subtle modification imparts a distinct mass difference, allowing it to be differentiated from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4]
The foundational principle is that the deuterated IS, when added to a sample at a known concentration at the beginning of the analytical workflow, will behave almost identically to the analyte.[1][3] It will experience the same variations during sample preparation, such as extraction inefficiencies, and will have a nearly identical response to instrumental fluctuations and matrix effects.[2][5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to significantly enhanced accuracy and precision in quantification.[1][4]
Key Advantages:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components in a biological sample, are a major source of error in LC-MS/MS analysis.[6][7] Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, providing the most effective compensation.[8]
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the IS are affected similarly.[8]
-
Improved Accuracy and Precision: The use of a deuterated IS significantly improves the accuracy and precision of quantitative assays compared to structural analog internal standards or external calibration.[1][3] Studies have shown substantial improvements in assay performance, such as a reduction in the coefficient of variation (CV).[1]
Synthesis and Critical Considerations
The synthesis of a high-quality deuterium-labeled internal standard is crucial for its effective use. The primary goal is to introduce deuterium atoms into stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3][9]
Synthesis Strategies:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[9][10] While simpler, it carries the risk of placing labels in unstable positions.[9]
-
De Novo Chemical Synthesis: This approach builds the molecule from deuterated starting materials, offering greater control over the position and number of deuterium labels.[9][11]
Critical Considerations for a High-Quality Deuterated IS:
-
Label Stability: Deuterium labels must be placed on non-exchangeable positions.[3] Locations on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are prone to H/D exchange and should be avoided.[1][9]
-
Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the presence of unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3][10]
-
Chemical Purity: High chemical purity (>99%) is essential to prevent interference from other compounds.[12]
-
Mass Shift: A sufficient mass difference (ideally 4-5 Da) between the analyte and the IS is recommended to minimize mass spectrometric cross-talk.[8]
Quantitative Data Presentation
The impact of using a deuterium-labeled internal standard on assay performance is significant. The following tables summarize comparative data, illustrating the improvements in precision and accuracy.
Table 1: Comparison of Internal Standards for Sirolimus Assay
| Internal Standard Type | Coefficient of Variation (CV) Range |
|---|---|
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
| Deuterium-Labeled Sirolimus (SIR-d3) | 2.7% - 5.7% |
Data sourced from a study evaluating a high-throughput HPLC-ESI-MS/MS assay for sirolimus.[1][13]
Table 2: Comparison of Internal Standards for Kahalalide F Assay
| Internal Standard Type | Mean Bias |
|---|---|
| Structural Analog | 96.8% |
| Deuterium-Labeled (SIL) | 100.3% |
Data from an LC-MS/MS assay of the anticancer agent kahalalide F.[1]
Table 3: Typical Validation Results for a Bioanalytical Method Using a Deuterium-Labeled IS
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Standard Deviation | CV (%) | Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.75 | 0.74 | 0.04 | 5.1 | 98.3 |
| Low | 3.00 | 2.95 | 0.15 | 5.1 | 98.3 |
| Medium | 75.0 | 76.2 | 3.1 | 4.1 | 101.6 |
| High | 750.0 | 742.5 | 29.7 | 4.0 | 99.0 |
This table represents typical validation results for a hypothetical drug in human plasma, adhering to regulatory guidelines.[2]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following provides a generalized methodology for a typical quantitative analysis using a deuterium-labeled internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting drugs from biological matrices like plasma.
Materials:
-
Biological samples (e.g., human plasma), calibration standards, and quality control (QC) samples.
-
Deuterium-labeled internal standard working solution.
-
Precipitating agent (e.g., acetonitrile (B52724) or methanol, often acidified with 0.1% formic acid).[2]
-
Microcentrifuge tubes or 96-well plates.
-
Vortex mixer and centrifuge.
Methodology:
-
Aliquoting: Thaw frozen samples to room temperature and vortex to ensure homogeneity. Aliquot a precise volume (e.g., 100 µL) of each sample, standard, and QC into labeled tubes.[2][3]
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10-20 µL) of the deuterium-labeled IS working solution to all tubes (except for blank matrix samples).[2][3]
-
Vortexing: Briefly vortex the samples for approximately 10 seconds to ensure thorough mixing.[2][3]
-
Protein Precipitation: Add a larger volume (typically 3-4 times the sample volume, e.g., 300 µL) of the cold precipitating agent.[2][3]
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2][3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, ready for LC-MS/MS analysis.[2][3]
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example and requires optimization for specific analytes.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).[2]
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo).[2]
-
LC Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the analyte of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: Typically 1-10 µL.
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is common.[1]
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]
-
MRM Transitions: Monitor at least two transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled IS.[1]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[4]
Data Analysis:
-
Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.[1]
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.[1][4]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: How a deuterated internal standard compensates for matrix effects.
Caption: Decision tree for internal standard selection in bioanalysis.
Potential Challenges and Troubleshooting
While highly effective, the use of deuterium-labeled standards is not without potential challenges.
-
Isotopic Exchange (Back-Exchange): As mentioned, if deuterium labels are on unstable positions, they can exchange with protons from the solvent, compromising the integrity of the standard.[1][3] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[1] The solution is careful synthetic design to place labels on stable, non-exchangeable positions.[1]
-
Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS.[1][7] This is more pronounced with a high degree of deuteration.[14] If this separation is significant, the analyte and IS may experience differential matrix effects, leading to inaccurate quantification.[3] Chromatographic conditions should be optimized to ensure co-elution.[12]
-
Purity of the Standard: The presence of unlabeled analyte in the labeled standard can cause an overestimation of the analyte's concentration, particularly at the LLOQ.[3] The purity of the IS must be verified.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[15] With the adoption of the International Council for Harmonisation (ICH) M10 guideline, there is a globally harmonized framework.[15] These guidelines consistently recommend the use of a stable isotope-labeled analyte as the preferred choice for an internal standard.[5][15] While not strictly mandatory in all cases, using a deuterated IS is considered best practice and is expected by regulatory agencies for robust and reliable bioanalytical data.[16][17]
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative pharmacology. Their ability to accurately and precisely correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for generating high-quality data in drug discovery, development, and clinical trials.[1] While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust, reliable, and regulatory-compliant bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data that informs pivotal decisions in pharmaceutical research.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 17. fda.gov [fda.gov]
S (+) Tolperisone-d10: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for S (+) Tolperisone-d10. Due to the limited availability of data specific to the S (+) enantiomer of deuterated tolperisone (B1682978), this document extrapolates information from studies on tolperisone hydrochloride and its deuterated form. The principles of stability testing and degradation pathways discussed are broadly applicable to this compound.
Overview and Intended Use
This compound is the deuterated stable isotope-labeled form of S (+) Tolperisone. Tolperisone is a centrally acting muscle relaxant used to treat increased muscle tone associated with neurological diseases[1]. The deuterated form, Tolperisone-d10, is primarily intended for use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[2].
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound. Based on data for Tolperisone-d10 (hydrochloride) and general tolperisone compositions, the following conditions are recommended.
Table 1: Recommended Storage Conditions for Tolperisone Compounds
| Parameter | Condition | Source |
| Temperature | 2°C to 8°C | [3] |
| 18-25°C ("dry conditions") | [4] | |
| Humidity | 5-25% relative humidity ("dry conditions") | [4] |
| Container | Tightly sealed container | [4][5] |
| Formulation | Solid | [3] |
| Shipping | Wet ice in continental US; may vary elsewhere | [3] |
| Room temperature in continental US; may vary elsewhere | [2] |
It is important to note that specific storage recommendations may be provided on the Certificate of Analysis for a particular batch of this compound, which should be followed diligently[2].
Stability Profile and Degradation Pathways
Tolperisone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.
Table 2: Summary of Forced Degradation Studies on Tolperisone Hydrochloride
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | 2.4% degradation. | [6] |
| Alkali Hydrolysis | 4.77% degradation. Showed degradation. Considerable degradation found to occur in base hydrolysis. | [6][7][8] |
| Neutral Hydrolysis | Showed degradation. Considerable degradation found to occur in water hydrolysis. | [7][8] |
| Oxidative (Peroxide) | 1.6% degradation. Showed degradation. Considerable degradation found to occur in oxidation. | [6][7][8] |
| Thermal Degradation | 1.8% degradation. | [6] |
| Photolytic Degradation | No significant degradation mentioned in the reviewed studies. | [7][8] |
These findings suggest that the piperidine (B6355638) ring and the ketone functional group in the tolperisone molecule are potential sites for degradation. The deuteration in the piperidine ring of this compound is not expected to significantly alter these degradation pathways but may affect the rate of degradation.
A known impurity and potential degradant of tolperisone is 4-methyl- propiophenone (B1677668) (4-MMPPO)[4]. Another study highlights the high reactivity of the degradant 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP), which could be responsible for allergic reactions[9].
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols based on validated stability-indicating methods for tolperisone hydrochloride, which can be adapted for this compound.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Alkali Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at room temperature or with heating.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration[6].
-
Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., 254 nm) and/or fluorescent light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating analytical method, such as RP-HPLC.
Stability-Indicating RP-HPLC Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][10].
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate)[8][10]. The pH may be adjusted to achieve optimal separation[10].
-
Detection: UV detection at a wavelength where the drug and its impurities have significant absorbance (e.g., 254 nm or 273 nm)[8][10].
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[8][10].
Visualizations
The following diagrams illustrate the logical relationships in the stability testing of this compound.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. US20160220549A1 - Methods of administering tolperisone for therapeutic purposes - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijraps.in [ijraps.in]
- 7. RP-HPLC METHOD FOR DETERMINATION OF TOLPERISONE HYDROCHLORIDE IN TABLET FORMULATION [ouci.dntb.gov.ua]
- 8. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
Methodological & Application
Application Note: High-Throughput Analysis of Tolperisone in Human Plasma using S (+) Tolperisone-d10 as an Internal Standard by LC-MS/MS
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of musculoskeletal spasms and spasticity.[1][2] Accurate and robust quantification of tolperisone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tolperisone in human plasma. The method employs S (+) Tolperisone-d10, a stable isotope-labeled derivative, as an internal standard (IS) to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response.[3][4]
The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[3][4] Its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during extraction and chromatographic separation.[3][5] However, its increased mass allows for distinct detection by the mass spectrometer, leading to reliable quantification.[5] This method is well-suited for researchers, scientists, and drug development professionals requiring a validated protocol for tolperisone analysis.
Materials and Methods
Reagents and Chemicals
-
Tolperisone reference standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)[6]
-
HPLC-grade methanol (B129727) and acetonitrile
-
Ammonium formate (B1220265)
-
Formic acid
-
Human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of tolperisone and the internal standard from human plasma.
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm)[2]
-
Mobile Phase: 10 mM Ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v)[2]
-
Flow Rate: 250 µL/min[2]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C
-
Run Time: Approximately 2.5 minutes[1]
Mass Spectrometric Conditions
-
Ion Source: Electrospray Ionization (ESI), positive ion mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolperisone: Precursor ion (Q1) m/z 246.2 → Product ion (Q3) m/z 98.1[7]
-
This compound: Precursor ion (Q1) m/z 256.2 → Product ion (Q3) m/z 108.1 (projected)
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of tolperisone in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.5 - 300 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] |
Table 2: Accuracy and Precision of the LC-MS/MS Method
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (e.g., 1.5 ng/mL) | ≤ 12.3%[1] | ≤ 12.3%[1] | Within ±5.0%[1] |
| Medium QC (e.g., 100 ng/mL) | ≤ 12.3%[1] | ≤ 12.3%[1] | Within ±5.0%[1] |
| High QC (e.g., 250 ng/mL) | ≤ 12.3%[1] | ≤ 12.3%[1] | Within ±5.0%[1] |
Table 3: Recovery of Tolperisone from Human Plasma
| Analyte | Extraction Recovery (%) |
| Tolperisone | > 98%[7][8] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of tolperisone.
Caption: Simplified mechanism of action of tolperisone.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of tolperisone in human plasma. The utilization of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, which is crucial in drug development and clinical trial settings.
References
- 1. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid simultaneous determination of eperisone, tolperisone, and tizanidine in human serum by using a MonoSpin® C18 extraction column and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tolperisone in Plasma using S-(+)-Tolperisone-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of increased muscle tone associated with neurological diseases.[1] Accurate quantification of Tolperisone in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolperisone in human plasma. The method employs a stable isotope-labeled internal standard, S-(+)-Tolperisone-d10, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.
Tolperisone is primarily metabolized in the liver by the CYP2D6 enzyme into hydroxymethyl tolperisone.[2][3] Due to genetic polymorphism of CYP2D6, there can be significant interindividual variation in plasma concentrations, making precise quantification essential for personalized medicine.[2][4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: Tolperisone Hydrochloride, S-(+)-Tolperisone-d10 Hydrochloride (Internal Standard)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Methyl t-butyl ether (MTBE)
-
Buffers: Ammonium formate (B1220265), Formic acid
-
Plasma: Human plasma with K2EDTA as an anticoagulant
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of Tolperisone and the internal standard (IS) from human plasma.
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the S-(+)-Tolperisone-d10 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium formate in water (pH 3.5 with formic acid)B: Methanol |
| Gradient | Isocratic (e.g., 12% A: 88% B) or a shallow gradient optimized for peak shape |
| Flow Rate | 0.250 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 2.5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
| MRM Transitions | Tolperisone: m/z 246.2 → 98.1S-(+)-Tolperisone-d10: m/z 256.2 → 108.1 |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of Tolperisone in plasma. The data is compiled from established methodologies and demonstrates the performance of similar LC-MS/MS assays.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tolperisone | 0.5 - 300 | > 0.999 |
Data adapted from a validated LC-MS/MS method for Tolperisone.[6]
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 |
| Medium QC | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 |
| High QC | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 |
Data represents typical acceptance criteria for bioanalytical method validation and is based on values reported for similar assays.[7]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Tolperisone | ~95 | Minimal, compensated by IS |
| Internal Standard | ~83 | - |
Recovery values are based on reported data for similar extraction methods.[7]
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tolperisone in plasma.
Caption: Metabolic pathway of Tolperisone.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tolperisone in human plasma. The use of the stable isotope-labeled internal standard, S-(+)-Tolperisone-d10, ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic and clinical research applications. The straightforward liquid-liquid extraction protocol offers high recovery and minimizes matrix effects. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Tolperisone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Method Development for the Bioanalysis of Tolperisone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a bioanalytical method for Tolperisone (B1682978), a centrally acting muscle relaxant. The described methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of Tolperisone in human plasma. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Additionally, this note includes a summary of validation parameters from published methods and visual representations of the drug's mechanism of action and the bioanalytical workflow to aid researchers in establishing a robust and reliable assay for pharmacokinetic and other clinical studies.
Introduction
Tolperisone is a centrally acting muscle relaxant used in the treatment of increased muscle tone associated with neurological diseases.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for the evaluation of Tolperisone's pharmacokinetics and for supporting clinical drug development.[4] This application note outlines a reliable LC-MS/MS method for the determination of Tolperisone in human plasma.
Mechanism of Action
Tolperisone exerts its muscle relaxant effects by acting on the central nervous system, primarily at the level of the spinal cord and brainstem.[2][3] It inhibits neuronal signaling by blocking voltage-gated sodium and calcium channels in a state-dependent manner.[2] This dual blockade reduces neuronal excitability and presynaptic neurotransmitter release, ultimately leading to the inhibition of spinal reflexes and muscle relaxation.[2]
Bioanalytical Method and Protocols
A sensitive and selective LC-MS/MS method for the determination of Tolperisone in human plasma has been developed and validated.[5] The following sections detail the experimental procedures.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a robust method for extracting Tolperisone from plasma.[4][5]
Protocol:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (IS), such as dibucaine.[5]
-
Vortex the sample for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).[5]
-
Vortex for 5 minutes.
-
Centrifuge at 4700 rpm for 15 minutes at room temperature.[6]
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase.[6]
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.[5]
| Parameter | Condition |
| Column | Luna C18 (2.0 mm x 50 mm, 5 µm) or equivalent |
| Mobile Phase | 10 mM Ammonium formate (B1220265) buffer (pH 3.5) : Methanol (12:88, v/v) |
| Flow Rate | 250 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2.5 minutes |
Mass Spectrometric Conditions
Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[5]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition Tolperisone | m/z 246.2 → 98.1 |
| MRM Transition IS (Dibucaine) | m/z 344.3 → 287.2 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for a Tolperisone bioanalytical assay.
| Validation Parameter | Typical Results |
| Linearity Range | 0.5 - 300 ng/mL (r > 0.999)[5] |
| LLOQ | 0.5 ng/mL[5] |
| Intra-day Precision | ≤ 12.3%[7] |
| Inter-day Precision | ≤ 12.3%[7] |
| Accuracy | Within ±5.0%[7] |
| Recovery | Mean extraction recovery of ~95%[8] |
| Stability | Stable for at least 24 hours at room temperature in processed samples and after three freeze-thaw cycles.[6] |
Experimental Workflow
The overall workflow for the bioanalysis of Tolperisone is depicted in the following diagram.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Tolperisone in human plasma. The detailed protocols and validation summaries serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to confidently implement this method for pharmacokinetic and other clinical studies.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research Using S(+) Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(+) Tolperisone (B1682978) is the dextrorotatory enantiomer of tolperisone, a centrally acting muscle relaxant. The S(+) enantiomer is reported to possess the predominant muscle relaxant activity.[1] S(+) Tolperisone-d10 is a deuterated form of S(+) Tolperisone, which serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties to the parent drug but distinct mass.[2] These application notes provide detailed protocols for the use of S(+) Tolperisone in preclinical research to evaluate its efficacy and pharmacokinetics, with S(+) Tolperisone-d10 used as a critical tool for accurate quantification.
Tolperisone hydrochloride is utilized for the symptomatic treatment of muscle spasms and spasticity.[3] Its mechanism of action primarily involves the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability.[3][4] Tolperisone acts on the spinal cord and brainstem to inhibit polysynaptic spinal reflexes, leading to its muscle relaxant effects.[3]
Mechanism of Action
S(+) Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism of action at the central nervous system level. It does not produce significant sedative effects commonly associated with other centrally acting muscle relaxants.[1][3]
The primary mechanisms include:
-
Blockade of Voltage-Gated Sodium Channels: S(+) Tolperisone blocks voltage-gated sodium channels in neurons, which prolongs the inactivated state of these channels and increases the refractory period. This action stabilizes the neuronal membrane and inhibits the propagation of action potentials.[1]
-
Inhibition of Voltage-Gated Calcium Channels: The compound also blocks N-type and L-type voltage-gated calcium channels in a frequency-dependent manner at presynaptic nerve terminals.[1][5] This presynaptic inhibition reduces the release of neurotransmitters, such as glutamate, from primary afferent endings.[1][6]
-
Modulation of MAPK Signaling Pathway: Recent studies suggest that tolperisone can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically downregulating the phosphorylation of p38 MAPK and ERK1/2. This may contribute to its neuroprotective and motor function-improving effects.[5]
Signaling Pathway of S(+) Tolperisone
Caption: Mechanism of action of S(+) Tolperisone.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tolperisone in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | IV | - | - | - | - | 1.55 ± 0.7 | - | [7] |
| Rat | Oral | 10 | Depression of muscle tone observed | - | - | - | - | [8] |
| Dog | Oral | 80 (daily for 6 months) | No clinical or biological toxicity noted | - | - | - | - | [8] |
Note: Detailed preclinical pharmacokinetic data for Tolperisone is not extensively published. The available data suggests high inter-individual variability.[7][8][9]
Table 2: Analytical Method Parameters for Tolperisone Quantification
| Parameter | Method | Value | Reference |
| Analytical Technique | LC-MS/MS | - | [2] |
| Internal Standard | Dibucaine (or S(+) Tolperisone-d10) | - | [2] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 0.5 ng/mL | [2] |
| Linearity Range | LC-MS/MS | 0.5 - 300 ng/mL | [2] |
| Sample Volume | Plasma | 200 µL | [2] |
| Extraction Method | Liquid-Liquid Extraction | Methyl t-butyl ether | [2] |
Experimental Protocols
In Vivo Efficacy Studies
The following are standard preclinical models to assess the muscle relaxant activity of S(+) Tolperisone.
Objective: To evaluate the effect of S(+) Tolperisone on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
S(+) Tolperisone solution
-
Vehicle control (e.g., saline, distilled water)
-
Animal weighing scale
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.
-
Training: Train the animals on the rotarod at a constant or accelerating speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the test day to establish a baseline performance.
-
Drug Administration: On the test day, weigh each animal and administer S(+) Tolperisone or vehicle control via the desired route (e.g., intraperitoneal, oral gavage). A typical dose to assess pharmacodynamic effects in rodents is around 10 mg/kg.[8]
-
Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the rotating rod.
-
Data Collection: Record the latency to fall from the rod. A shorter latency compared to the vehicle control group indicates impaired motor coordination and a potential muscle relaxant effect.
Objective: To measure the effect of S(+) Tolperisone on muscle strength.
Materials:
-
Grip strength meter
-
S(+) Tolperisone solution
-
Vehicle control
-
Animal weighing scale
-
Syringes and needles
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Baseline Measurement: Allow the animal to grasp the grid of the grip strength meter with its forelimbs and gently pull it backward until it releases its grip. Record the peak force. Repeat this 3-5 times to get a stable baseline reading.
-
Drug Administration: Administer S(+) Tolperisone or vehicle.
-
Testing: At specified time points post-administration, repeat the grip strength measurement.
-
Data Analysis: A decrease in grip strength in the treated group compared to the control group suggests muscle relaxation. The grip strength can be normalized to the animal's body weight.
Objective: To assess the overall muscle relaxant effect of S(+) Tolperisone.
Materials:
-
Adjustable inclined plane
-
S(+) Tolperisone solution
-
Vehicle control
-
Animal weighing scale
-
Syringes and needles
Procedure:
-
Acclimation: Familiarize the animals with the testing apparatus.
-
Drug Administration: Administer S(+) Tolperisone or vehicle.
-
Testing: At various time points after dosing, place the animal on the inclined plane at a specific angle.
-
Data Collection: Determine the maximum angle at which the animal can maintain its position for a set period (e.g., 60 seconds) without sliding down. A reduction in the maximum angle in the treated group indicates a muscle relaxant effect.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of S(+) Tolperisone in a preclinical species (e.g., rats). This protocol outlines the use of S(+) Tolperisone-d10 as an internal standard.
Materials:
-
S(+) Tolperisone
-
S(+) Tolperisone-d10 (for internal standard)
-
Vehicle for dosing (e.g., saline with a solubilizing agent)
-
Animal species (e.g., Sprague-Dawley rats)
-
Dosing syringes and gavage needles (for oral administration) or catheters (for intravenous administration)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate the animals to the housing conditions. For IV administration, cannulate the appropriate blood vessel (e.g., jugular vein).
-
Dosing: Administer a single dose of S(+) Tolperisone via the desired route (oral or IV).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples. Spike the samples with a known concentration of S(+) Tolperisone-d10 as the internal standard.
-
Chromatographic Separation: Use a suitable C18 column to separate S(+) Tolperisone and S(+) Tolperisone-d10 from endogenous plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and the internal standard.
-
-
Data Analysis: Calculate the plasma concentration of S(+) Tolperisone at each time point. Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo muscle relaxation studies.
Logical Relationship for Pharmacokinetic Analysis
Caption: Logical workflow for pharmacokinetic analysis.
References
- 1. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tolperisone hydrochloride improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Tolperisone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases.[1][2] Accurate and reliable quantification of Tolperisone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative bioanalysis by mass spectrometry.[3][4] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects, which effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][5] This application note provides a detailed protocol for the sample preparation and analysis of Tolperisone in human plasma using a deuterated internal standard (Tolperisone-d10) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The presented method is a consolidation and adaptation of established bioanalytical techniques for Tolperisone, optimized for high-throughput applications.[6][7] The primary sample preparation technique described is protein precipitation, which is a simple, rapid, and effective method for removing the majority of proteinaceous matrix components from plasma samples.[8][9]
Experimental Workflow
The overall workflow for the sample preparation of Tolperisone from human plasma is depicted in the following diagram.
Caption: Workflow for Tolperisone analysis in human plasma.
Experimental Protocols
1. Materials and Reagents
-
Tolperisone hydrochloride (Reference Standard)
-
Tolperisone-d10 hydrochloride (Deuterated Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
2. Preparation of Standard and Internal Standard Solutions
-
Tolperisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolperisone hydrochloride and dissolve it in 10 mL of methanol.
-
Tolperisone Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 6000 ng/mL.[6]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolperisone-d10 hydrochloride and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.
3. Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
To each tube, add 200 µL of the respective plasma sample (blank, standard, QC, or unknown).
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL Tolperisone-d10) to all tubes except the blank. To the blank tube, add 50 µL of the 50:50 methanol/water mixture.
-
Vortex each tube for 10 seconds.
-
Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][8]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of labeled vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm)[6] |
| Mobile Phase A | 10 mM Ammonium formate buffer (pH 3.5) in water[6] |
| Mobile Phase B | Methanol[6] |
| Gradient | Isocratic (e.g., 12% A: 88% B)[6] |
| Flow Rate | 250 µL/min[6] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 minutes[7] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tolperisone: To be optimized (e.g., precursor ion > product ion) |
| Tolperisone-d10: To be optimized (e.g., precursor ion+10 > product ion) | |
| Collision Energy | To be optimized |
| Source Temperature | To be optimized |
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalytical method for Tolperisone. While the data presented here are from studies that may have used non-deuterated internal standards, similar performance is expected with a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 300 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Low QC | ≤ 12.3% | ± 5.0% | ≤ 12.3% | ± 5.0% | [7] |
| Medium QC | ≤ 12.3% | ± 5.0% | ≤ 12.3% | ± 5.0% | [7] |
| High QC | ≤ 12.3% | ± 5.0% | ≤ 12.3% | ± 5.0% | [7] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery | Reference |
| Tolperisone | 95% | [10] |
| Internal Standard | 83% (for Prednisolone) | [10] |
Note: The recovery of a deuterated internal standard is expected to be very similar to that of the unlabeled analyte.
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and analysis of Tolperisone in human plasma using a deuterated internal standard. The use of protein precipitation offers a rapid and efficient method for sample clean-up, suitable for high-throughput environments. The incorporation of a deuterated internal standard in conjunction with LC-MS/MS analysis ensures the highest level of accuracy and precision for the quantification of Tolperisone in biological samples, making this method well-suited for regulated bioanalytical studies.
References
- 1. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. saudijournals.com [saudijournals.com]
Application Notes and Protocols for the Use of S-(+)-Tolperisone-d10 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Tolperisone is the dextrorotatory enantiomer of tolperisone (B1682978), a centrally acting muscle relaxant. The metabolism of tolperisone is a critical factor in its pharmacokinetic profile and is primarily mediated by the cytochrome P450 (CYP) enzyme system. S-(+)-Tolperisone-d10 is a deuterated analog of S-(+)-Tolperisone, which serves as an invaluable tool in drug metabolism studies. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and precision of bioanalytical methods by correcting for variability during sample preparation and analysis.
Application of S-(+)-Tolperisone-d10 in Drug Metabolism Studies
The primary application of S-(+)-Tolperisone-d10 in drug metabolism studies is its use as an internal standard for the accurate quantification of the parent drug, S-(+)-Tolperisone, and its metabolites in various biological matrices. Deuterated standards are considered the gold standard for LC-MS/MS-based bioanalysis due to their similar physicochemical properties to the analyte, ensuring they behave almost identically during extraction, chromatography, and ionization. Furthermore, deuteration at specific sites can be used to investigate the kinetic isotope effect, providing insights into the reaction mechanisms of drug-metabolizing enzymes. Studies have shown that deuterated analogs of tolperisone can exhibit increased stability against biodegradation by CYP enzymes, leading to enhanced bioavailability.
Metabolic Pathways of Tolperisone
Tolperisone undergoes extensive metabolism in the liver. The primary metabolic pathway is the hydroxylation of the methyl group on the p-tolyl moiety, primarily catalyzed by CYP2D6.[1][2][3] To a lesser extent, other CYP isoforms such as CYP2C19, CYP2B6, and CYP1A2 are also involved.[1] The resulting primary metabolite is hydroxymethyl-tolperisone. Further oxidation and reduction reactions can also occur.
Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of S-(+)-Tolperisone in the presence of human liver microsomes (HLMs), using S-(+)-Tolperisone-d10 as an internal standard for accurate quantification.
Materials:
-
S-(+)-Tolperisone
-
S-(+)-Tolperisone-d10
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of S-(+)-Tolperisone (1 mM) in DMSO.
-
Prepare a stock solution of S-(+)-Tolperisone-d10 (1 mM) in DMSO.
-
Prepare working solutions of S-(+)-Tolperisone by diluting the stock solution with phosphate buffer to the desired concentrations.
-
Prepare the internal standard working solution (e.g., 100 nM S-(+)-Tolperisone-d10) in ACN/MeOH (50:50, v/v).
-
Prepare the HLM suspension in phosphate buffer (e.g., 1 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the S-(+)-Tolperisone working solution to initiate the reaction. The final substrate concentration is typically in the low micromolar range.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold ACN containing the internal standard (S-(+)-Tolperisone-d10).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining S-(+)-Tolperisone at each time point.
-
Data Analysis:
-
Calculate the percentage of S-(+)-Tolperisone remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Quantitative LC-MS/MS Bioanalytical Method
This protocol provides a general framework for the quantification of S-(+)-Tolperisone in a biological matrix using S-(+)-Tolperisone-d10 as an internal standard.
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-(+)-Tolperisone: Q1/Q3 transition to be determined (e.g., based on precursor and product ions)
-
S-(+)-Tolperisone-d10: Q1/Q3 transition to be determined (e.g., precursor ion will be +10 Da compared to the unlabeled compound)
-
-
Collision Energy: Optimized for each transition.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing S-(+)-Tolperisone-d10 (internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of S-(+)-Tolperisone into the blank biological matrix.
-
Process the calibration standards and quality control (QC) samples along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of S-(+)-Tolperisone in the study samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables provide examples of how quantitative data from drug metabolism studies of tolperisone can be presented.
Table 1: In Vitro Metabolic Stability of S-(+)-Tolperisone in Human Liver Microsomes
| Time (min) | S-(+)-Tolperisone Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
| t½ (min) | Calculated Value |
| CLint (µL/min/mg protein) | Calculated Value |
Table 2: Enzyme Kinetics of S-(+)-Tolperisone Hydroxylation by Recombinant Human CYP2D6
| Parameter | Value |
| Km (µM) | To be determined experimentally |
| Vmax (pmol/min/pmol CYP) | To be determined experimentally |
| CLint (Vmax/Km) (µL/min/pmol CYP) | Calculated Value |
Table 3: Inhibition of CYP2D6 by Tolperisone
| CYP2D6 Substrate Probe | Inhibition Constant (Ki) (µM) |
| Dextromethorphan O-demethylation | 17[1] |
| Bufuralol 1'-hydroxylation | 30[1] |
Conclusion
S-(+)-Tolperisone-d10 is an essential tool for the accurate and precise quantification of S-(+)-Tolperisone in drug metabolism and pharmacokinetic studies. The protocols provided herein offer a framework for conducting in vitro metabolic stability assays and developing robust bioanalytical methods. The use of such deuterated internal standards is highly recommended to ensure the generation of reliable data for regulatory submissions and to advance our understanding of the metabolic fate of S-(+)-Tolperisone.
References
Application Note: Analytical Method Validation for the Quantification of Tolperisone
AN-TOL-2025
Introduction
Tolperisone is a centrally acting muscle relaxant utilized in the treatment of increased muscle tone associated with neurological diseases.[1][2] Accurate and reliable analytical methods for the quantification of Tolperisone in bulk drug and pharmaceutical dosage forms are crucial for quality control and regulatory compliance. This application note provides a detailed overview and protocols for the validation of analytical methods for Tolperisone quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), in accordance with ICH guidelines.[3][4][5][6][7]
Analytical Techniques
Both HPLC and HPTLC are powerful techniques for the separation and quantification of Tolperisone.[1][2][8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution, sensitivity, and is well-suited for the quantification of Tolperisone and its impurities.[2][9][10] Reverse-phase HPLC is the most common mode used.[1][2][12]
-
High-Performance Thin-Layer Chromatography (HPTLC): Provides a simpler, cost-effective, and high-throughput alternative for the quantification of Tolperisone.[8][13]
This document outlines the validation parameters and protocols for both techniques.
Method Validation Parameters
The analytical methods are validated as per the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] For Tolperisone, this involves demonstrating no interference from excipients, impurities, or degradation products.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] It is often expressed as the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Experimental Protocols
Protocol 1: Validated RP-HPLC Method for Tolperisone Quantification
This protocol describes a stability-indicating RP-HPLC method for the determination of Tolperisone.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[2][12]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio, delivered in an isocratic or gradient mode.[9][12] For example, a mixture of methanol (B129727) and acetonitrile (90:10 v/v).[2]
-
Injection Volume: 10-20 µL.[9]
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tolperisone reference standard in the mobile phase or a suitable diluent to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution (from Tablets): Weigh and finely powder at least 20 tablets. Transfer a quantity of powder equivalent to a specific amount of Tolperisone into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution before injection.[9][12]
3. Validation Procedure:
-
Specificity: Analyze the drug substance, a placebo solution, and a sample solution. The chromatogram of the drug should not show any interference from the placebo at the retention time of Tolperisone. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should also be performed to demonstrate the separation of degradation products from the main drug peak.[9][14]
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98-102%.[12]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[1][12]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2%.[1]
-
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters such as flow rate, mobile phase composition, and detection wavelength, and evaluate the effect on the results. The %RSD should remain within acceptable limits.[2]
Protocol 2: Validated HPTLC Method for Tolperisone Quantification
This protocol outlines a sensitive and precise HPTLC method for the determination of Tolperisone.[8][13]
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254.[8][13]
-
Mobile Phase: A suitable solvent system, for example, methanol: ethyl acetate (B1210297) (3:7, v/v).[8][13]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate in absorbance mode at the wavelength of maximum absorption for Tolperisone (e.g., 261 nm).[8][13]
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of Tolperisone reference standard in a suitable solvent like methanol (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the linearity plot.
-
Sample Solution (from Tablets): Extract a known amount of powdered tablets with a suitable solvent, sonicate, filter, and dilute to a known concentration.[13]
3. Validation Procedure:
-
Specificity: Spot the sample, standard, and placebo solutions on the plate. The Rf value of the spot from the sample solution should match that of the standard, and there should be no interfering spots from the placebo. Forced degradation studies should also be performed.[8][13]
-
Linearity: Apply different concentrations of the standard solution to the plate. Plot the peak area against the concentration to establish the calibration curve.[8][13]
-
Accuracy (Recovery): Perform recovery studies by adding known amounts of the standard drug to the sample solution at different levels.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple applications of the same sample and calculating the %RSD.
-
LOD and LOQ: Determine from the calibration curve using the standard deviation of the intercept and the slope.[8][13]
-
Robustness: Evaluate the effect of small changes in the mobile phase composition, development distance, and detection wavelength on the results.
Data Presentation
The quantitative data from the method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of HPLC Method Validation Parameters for Tolperisone
| Validation Parameter | Acceptance Criteria | Observed Value |
| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Concentration Range | 10 - 100 µg/mL | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.10% |
| LOD | - | 0.5 µg/mL[2] |
| LOQ | - | 3.0 µg/mL[2] |
| Specificity | No interference at the retention time of Tolperisone | Passed |
| Robustness | %RSD ≤ 2.0% | Passed |
Table 2: Summary of HPTLC Method Validation Parameters for Tolperisone
| Validation Parameter | Acceptance Criteria | Observed Value |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.998 |
| Concentration Range | 50 - 800 ng/spot[8][13] | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 100.8% |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 1.2% |
| Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD | - | 7.57 ng/spot[8][13] |
| LOQ | - | 10 ng/spot[8][13] |
| Specificity | No interference at the Rf of Tolperisone | Passed |
| Robustness | %RSD ≤ 2.0% | Passed |
Visualization of Workflows
Caption: Experimental workflow for Tolperisone analytical method validation.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. jpionline.org [jpionline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. sciepub.com [sciepub.com]
- 9. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of S (+) Tolperisone-d10 in Human Plasma using LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S (+) Tolperisone-d10 in human plasma. This compound serves as an ideal internal standard for pharmacokinetic studies of tolperisone (B1682978), a centrally acting muscle relaxant. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric settings optimized for high-throughput screening. All quantitative data and experimental parameters are presented in a clear, tabular format for ease of use.
Introduction
Tolperisone is a centrally acting muscle relaxant prescribed for the treatment of increased muscle tone associated with neurological diseases.[1] It functions by blocking voltage-gated sodium and calcium channels.[1][2] Accurate quantification of tolperisone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variability in sample processing. This document provides a detailed protocol for the detection of this compound, which can be adapted for the quantification of tolperisone in clinical and preclinical research.
Signaling Pathway and Mechanism of Action
Tolperisone exerts its muscle relaxant effects by targeting the central nervous system, specifically the brainstem and spinal cord.[2][3] Its primary mechanism involves the state-dependent blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3] This action reduces neuronal hyperexcitability and inhibits polysynaptic spinal reflexes, leading to a decrease in muscle tone without significant sedative effects.[3]
Experimental Protocols
This section provides detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for tolperisone extraction from plasma.[4]
-
Aliquot Plasma: In a clean microcentrifuge tube, add 200 µL of human plasma.
-
Spike Internal Standard: Add an appropriate volume of this compound working solution to each plasma sample.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide to each tube and vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether.
-
Vortex & Centrifuge: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The following chromatographic conditions are based on methods developed for the analysis of tolperisone.[4][5]
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 (e.g., Luna C18, 50 x 2.0 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 12% A, 88% B |
| Flow Rate | 250 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~2.5 minutes |
Mass Spectrometry
The mass spectrometer settings are optimized for the detection of this compound and its unlabeled counterpart.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
Quantitative Data
The following table summarizes the key quantitative parameters for the detection of this compound and Tolperisone. The MRM transition for Tolperisone has been reported as m/z 246 -> 98.[6] The precursor ion for this compound is expected to be m/z 256, with the same product ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tolperisone | 246.2 | 98.1 | 150 | 25 |
| This compound | 256.2 | 98.1 | 150 | 25 |
The linear range for tolperisone quantification is typically 0.5 to 300 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[4]
Experimental Workflow
The overall workflow for the analysis of this compound in human plasma is depicted below.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Tolperisone Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Tolperisone. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the LC-MS/MS analysis of Tolperisone, providing potential causes and systematic solutions.
Question 1: I am observing significant peak tailing for my Tolperisone peak. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like Tolperisone, which contains an amine group. This asymmetry, where the latter half of the peak is broader than the front half, is often caused by secondary-site interactions between the positively charged Tolperisone molecule and negatively charged residual silanol (B1196071) groups on the surface of silica-based LC columns.[1][2][3] This unwanted interaction creates an additional retention mechanism, causing some molecules to elute later and resulting in a "tail".[3]
Other potential causes for peak tailing that can affect some or all peaks in a chromatogram include:
-
Column Contamination: Buildup of sample matrix components on the column.
-
Column Overload: Injecting too much sample, exceeding the column's capacity.[4]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings.[4]
To resolve peak tailing, follow this systematic approach:
-
Assess the Scope: Determine if only the Tolperisone peak is tailing or if all peaks are affected. If all peaks are tailing, the issue is likely related to the column or system (extra-column volume, contamination). If only the Tolperisone peak is tailing, the cause is more likely chemical in nature (secondary interactions).
-
Modify the Mobile Phase:
-
Acidify the Mobile Phase: Adding a small percentage of a volatile acid, such as 0.1% formic acid, to your mobile phase can help to protonate the residual silanol groups on the silica (B1680970) surface, reducing their interaction with the positively charged Tolperisone.[1][2][3]
-
Introduce a Buffer: If acidification alone is insufficient, using a buffer like 10 mM ammonium (B1175870) formate (B1220265) in the mobile phase can be very effective. The positively charged ammonium ions in the buffer will compete with Tolperisone for the active silanol sites, minimizing the secondary interactions.[1][2][3]
-
-
Optimize the Column:
-
Use a High-Purity Silica Column: Modern columns are often manufactured with higher purity silica and are end-capped to minimize the number of free silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with hybrid particle technology, may be less prone to these secondary interactions.
-
-
Review Sample and System Parameters:
-
Check for Column Overload: Prepare and inject a series of sample dilutions (e.g., 1:2, 1:5, 1:10). If the peak shape improves with dilution, the original sample was likely overloaded.[4]
-
Minimize Extra-Column Volume: Ensure that all tubing is as short as possible and that all fittings are correctly made to avoid dead volume.[4]
-
Question 2: My results are inconsistent, and I suspect matrix effects are suppressing the Tolperisone signal. How can I identify and mitigate this?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly with complex biological samples like plasma.[5] These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and irreproducible results.[6][7]
Here’s how to address potential matrix effects:
-
Assess Matrix Effects: A common method to evaluate matrix effects is the post-extraction spike.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[8]
-
Optimize Extraction: If you are using protein precipitation, which can be a cruder cleanup method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.[6] Several published methods for Tolperisone utilize LLE with solvents like methyl t-butyl ether.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough, as dilution will reduce the concentration of matrix components.[9]
-
-
Enhance Chromatographic Separation:
-
Adjust the Gradient: Modifying the gradient profile to better separate the Tolperisone peak from the co-eluting matrix components can significantly reduce ion suppression.[8]
-
Use a Different Column: A column with a different selectivity may be able to resolve the analyte from the interfering matrix components.
-
-
Optimize Ion Source Parameters: While less effective than sample cleanup and chromatography, adjusting ion source parameters like gas flows and temperatures can sometimes help to minimize the impact of matrix effects.[10]
Question 3: I am observing carryover of Tolperisone in my blank injections after running a high-concentration sample. What are the common sources of carryover and how can I eliminate it?
Answer:
Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can compromise the accuracy of your results, especially for low-level samples.[11][12] It is particularly common with "sticky" compounds that can adhere to surfaces within the LC-MS/MS system.[12]
To troubleshoot and prevent carryover, consider the following:
-
Identify the Source: A systematic approach is needed to pinpoint the source of the carryover. This can be done by injecting blanks after modifying the LC-MS plumbing (e.g., bypassing the column or autosampler) to isolate the contribution of each component.[11] Common sources include:
-
Autosampler: The injection needle, sample loops, and valve rotor seals are frequent culprits.[13]
-
LC Column: The column itself can retain and slowly release the analyte.
-
Ion Source: Contamination of the ion source can lead to persistent background signals.
-
-
Optimize the Autosampler Wash Method:
-
Use a Stronger Wash Solvent: Your needle wash solvent should be strong enough to effectively remove all traces of the analyte. A mixture of organic solvents like isopropanol, methanol, and acetonitrile (B52724) is often effective.[13]
-
Increase Wash Volume and Time: Ensure that the wash volume is sufficient to flush the entire sample loop and that the wash time is adequate.
-
-
Improve Chromatographic Conditions:
-
Implement a Column Wash: At the end of each run or batch, incorporate a high-organic wash step in your gradient to flush any retained compounds from the column.
-
Use a Guard Column: A guard column can help to trap strongly retained compounds and is easier and more cost-effective to replace than the analytical column.
-
-
System Maintenance:
-
Regularly Clean the Ion Source: Follow the manufacturer's recommendations for cleaning the ion source to prevent the buildup of contaminants.[13]
-
Replace Worn Components: Worn injector rotor seals and other system components can be a source of carryover and should be replaced as part of a regular maintenance schedule.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for Tolperisone analysis?
A1: A good internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio (m/z). For Tolperisone, several internal standards have been successfully used, including Dibucaine and Chlorzoxazone.[1][4] An ideal IS would be a stable isotope-labeled version of Tolperisone, as it would have nearly identical chromatographic behavior and ionization efficiency.
Q2: What are the typical mass transitions (MRM) for Tolperisone?
A2: Tolperisone is typically analyzed in positive electrospray ionization (ESI) mode. The precursor ion ([M+H]⁺) for Tolperisone is m/z 246. A common product ion for quantification is m/z 98. Therefore, the multiple reaction monitoring (MRM) transition is often m/z 246 → 98.[6] It is always recommended to optimize the collision energy to achieve the most stable and intense fragment ion for your specific instrument.
Q3: What are the key validation parameters to assess for a Tolperisone LC-MS/MS method?
A3: According to regulatory guidelines such as those from the ICH, a validated bioanalytical method should demonstrate specificity, linearity, accuracy, precision, recovery, and stability.[14] For Tolperisone, linearity is typically established over a range of 0.5 to 300 ng/mL in plasma.[4] Accuracy and precision (both intra- and inter-day) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
Q4: How can I ensure the stability of Tolperisone in biological samples?
A4: Analyte stability is crucial for accurate quantification.[15] For Tolperisone, stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample preparation.
-
Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.
-
Post-Preparative Stability: Check the stability of the extracted samples in the autosampler.
If instability is observed, potential solutions include keeping samples on ice during preparation, adding stabilizers, or minimizing the time between collection and analysis.[6]
Data Presentation
The following tables summarize quantitative data from published LC-MS/MS methods for Tolperisone analysis.
Table 1: Chromatographic Conditions for Tolperisone Analysis
| Parameter | Method 1 | Method 2 |
| Column | Luna C18 (50 x 2.0 mm, 5 µm)[4] | Zorbax C8 (50 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5)[4] | 10 mM Ammonium Formate (pH 3.8)[1] |
| Mobile Phase B | Methanol[4] | Acetonitrile[1] |
| Gradient/Isocratic | Isocratic (12:88, A:B)[4] | Isocratic (40:60, A:B)[1] |
| Flow Rate | 250 µL/min[4] | Not Specified |
| Retention Time | 0.6 min[4] | < 2.5 min[1] |
Table 2: Mass Spectrometric Parameters for Tolperisone Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 246 |
| Product Ion (m/z) | 98[6] |
| Internal Standard | Dibucaine[4] or Chlorzoxazone[1] |
Table 3: Method Validation Parameters for Tolperisone Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.5 - 300 ng/mL[4] | 0.5 - 200 ng/mL[1] |
| LLOQ | 0.5 ng/mL[4] | 0.5 ng/mL[1] |
| Intra-day Precision (%RSD) | Within acceptable limits | ≤ 12.3%[1] |
| Inter-day Precision (%RSD) | Within acceptable limits | ≤ 12.3%[1] |
| Accuracy | Within acceptable limits | ± 5.0%[1] |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of Tolperisone in human plasma, based on published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Dibucaine at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Column: Luna C18 (50 x 2.0 mm, 5 µm).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) and Methanol (12:88, v/v).
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
Ionization Source: ESI in positive mode.
-
MRM Transitions:
-
Tolperisone: m/z 246 → 98
-
Dibucaine (IS): m/z 344 → 271
-
-
Data Acquisition and Processing: Use appropriate software (e.g., Analyst) to acquire and process the data.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in Tolperisone analysis.
Caption: Experimental workflow for Tolperisone analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. omicsonline.org [omicsonline.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Bioanalysis of Tolperisone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Tolperisone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Tolperisone?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Tolperisone and its internal standard (IS).[1] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method, potentially leading to erroneous pharmacokinetic data.[1][2][3]
Q2: What are the common sources of matrix effects in plasma-based Tolperisone assays?
A2: The primary sources of matrix effects in plasma are endogenous components.[1] Phospholipids (B1166683) are a major contributor to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] Other sources include salts, proteins, and metabolites that may co-elute with Tolperisone.[4] Exogenous sources like dosing vehicles, anticoagulants used during blood collection, and contaminants from sample processing materials can also contribute to matrix effects.[5]
Q3: How can I evaluate the presence and magnitude of matrix effects in my Tolperisone assay?
A3: The most common method to assess matrix effects is the post-extraction addition method.[3][6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, and its variability across different lots of matrix is a key indicator of the relative matrix effect. An internal standard is used to normalize the matrix factor.[6]
Q4: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly investigated during the validation of bioanalytical methods.[1][7] The guidance documents stipulate that the variability of the matrix effect across at least six different lots of the biological matrix should be assessed to ensure the method is robust and reliable.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of Tolperisone.
Issue 1: Poor Peak Shape and Asymmetry for Tolperisone
-
Possible Cause: Interaction of Tolperisone, a basic compound, with active sites on the stationary phase or contaminants on the column.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Ensure the mobile phase pH is appropriate for Tolperisone's pKa to maintain it in a consistent ionic state. Adding a small amount of a basic modifier like diethylamine (B46881) can help improve peak shape.
-
Column Flushing: Implement a rigorous column washing protocol between batches to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from irreversible adsorption of matrix components.
-
Issue 2: Significant Ion Suppression Observed for Tolperisone
-
Possible Cause: Co-elution of Tolperisone with phospholipids or other endogenous matrix components.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the HPLC gradient to better separate Tolperisone from the early-eluting, highly suppressing phospholipid region.
-
Enhance Sample Preparation: Move from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove interfering components.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Tolperisone is the most effective way to compensate for matrix effects, as it will experience similar ion suppression as the analyte.[9]
-
Issue 3: High Variability in Matrix Factor Across Different Plasma Lots
-
Possible Cause: The bioanalytical method is sensitive to lot-to-lot variations in the composition of the biological matrix.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Re-evaluate the sample preparation method. A more rigorous cleanup procedure can reduce the impact of matrix variability.
-
Chromatographic Optimization: Adjust the chromatographic conditions to enhance the separation of Tolperisone from variable matrix components.
-
Matrix Matched Calibrators and QCs: If variability persists, preparing calibration standards and quality control samples in the same lot of matrix as the study samples can help mitigate the issue, though this is not always practical for large studies.[10]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
-
Sample Preparation:
-
Extract six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., protein precipitation with acetonitrile).
-
Prepare a neat solution of Tolperisone and its internal standard (IS) in the reconstitution solvent at a concentration representing the midpoint of the calibration curve.
-
-
Spiking:
-
To the extracted blank matrix from each of the six lots, add a known amount of Tolperisone and IS (post-extraction spike).
-
Prepare a set of standards in the neat solution at the same concentration.
-
-
Analysis:
-
Analyze both the post-extraction spiked samples and the neat solution samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot of matrix as the ratio of the peak area of Tolperisone in the post-extraction spiked sample to the mean peak area of Tolperisone in the neat solution.
-
IS-Normalized MF: Divide the MF of Tolperisone by the MF of the IS for each lot.
-
Coefficient of Variation (CV%): Calculate the CV% of the IS-normalized MF across the six lots. A CV% of ≤15% is generally considered acceptable.
-
Data Presentation
Table 1: Illustrative Matrix Factor Data for Tolperisone
| Plasma Lot | Tolperisone Peak Area (Post-Spiked) | IS Peak Area (Post-Spiked) | Tolperisone MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 110,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 105,000 | 0.82 | 0.84 | 0.98 |
| 3 | 91,000 | 115,000 | 0.91 | 0.92 | 0.99 |
| 4 | 79,000 | 100,000 | 0.79 | 0.80 | 0.99 |
| 5 | 88,000 | 112,000 | 0.88 | 0.90 | 0.98 |
| 6 | 84,000 | 108,000 | 0.84 | 0.86 | 0.98 |
| Mean Neat Solution Peak Area | 100,000 | 125,000 | Mean: 0.98 | ||
| Std Dev: 0.007 | |||||
| CV (%): 0.71 |
Note: Data are for illustrative purposes only.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Tolperisone and S (+) Tolperisone-d10 Analysis
Welcome to the technical support center for the chromatographic analysis of Tolperisone (B1682978) and its deuterated internal standard, S (+) Tolperisone-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance peak shape and resolution in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Tolperisone and this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why am I observing peak tailing for both Tolperisone and this compound?
Answer: Peak tailing is a common issue when analyzing basic compounds like Tolperisone on silica-based columns.[1][2] The primary cause is often the interaction between the basic amine groups in the analytes and acidic residual silanol (B1196071) groups on the stationary phase surface.[1][2] This secondary interaction leads to a distorted peak shape.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups (typically pH > 7.5).[3] However, be mindful of the column's pH stability. - Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (B128534) or diethylamine (B46881) (0.1-0.5%), to the mobile phase to block the active silanol sites.[3] - Employ an End-Capped Column: Use a column where the residual silanol groups have been chemically deactivated ("end-capped").[1][2] |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected does not saturate the stationary phase.[1][4] |
| Extra-Column Volume | - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[1][2] |
Question 2: My peaks for Tolperisone and its deuterated standard are showing significant fronting. What could be the cause?
Answer: Peak fronting, where the first half of the peak is broader than the second, can also occur and negatively impact quantification.[4][5]
Potential Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase. A strong sample solvent can cause the analyte to travel too quickly at the head of the column.[5][6][7] |
| Column Overload | - Decrease Injection Volume or Concentration: Injecting too much analyte can lead to saturation of the stationary phase.[4][5][7] |
| Column Degradation | - Column Wash or Replacement: If the column bed has collapsed or become contaminated, a thorough wash or replacement may be necessary.[4][7] |
Question 3: I am struggling to achieve adequate resolution between the enantiomers of Tolperisone.
Answer: The enantiomeric separation of Tolperisone requires a chiral stationary phase. Standard reversed-phase columns like C18 will not resolve enantiomers.
Potential Causes & Solutions:
| Cause | Solution |
| Incorrect Column Selection | - Use a Chiral Column: Employ a polysaccharide-based chiral column, such as one with cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector.[8][9] |
| Suboptimal Mobile Phase | - Optimize Mobile Phase Composition: For chiral separations of Tolperisone, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) has been shown to be effective.[8][10] The ratio and pH of the mobile phase may need to be adjusted to achieve optimal resolution.[8] |
Frequently Asked Questions (FAQs)
What is the pKa of Tolperisone and why is it important for method development?
The pKa of Tolperisone is 9.4.[3] This indicates that it is a basic compound. Understanding the pKa is crucial for selecting the appropriate mobile phase pH to control the ionization state of the analyte and minimize undesirable interactions with the stationary phase, thereby improving peak shape.[2]
What type of column is recommended for the analysis of Tolperisone?
For general quantitative analysis, a C18 reversed-phase column is commonly used.[3][11] For the separation of Tolperisone enantiomers, a chiral column is necessary.[8][10]
How can I improve the resolution between Tolperisone and its impurities?
To improve resolution, you can optimize the mobile phase composition (e.g., organic solvent ratio, pH), use a column with a different selectivity (e.g., phenyl, cyano), or a column with higher efficiency (smaller particle size or longer length).[3] Gradient elution can also be employed to separate compounds with different polarities.
What are some common mobile phases used for Tolperisone analysis?
Common mobile phases include mixtures of acetonitrile or methanol (B129727) with aqueous buffers such as ammonium acetate or phosphate (B84403) buffer.[3][8][10][12] The pH is often adjusted to optimize peak shape and retention. For improving the peak shape of basic compounds like Tolperisone, modifiers like triethylamine or diethylamine may be added.[3]
Experimental Protocols
Method 1: Reversed-Phase HPLC for Tolperisone Quantification
This method is suitable for the quantification of Tolperisone in bulk drug and pharmaceutical dosage forms.
| Parameter | Specification |
| Column | InertSustain C18 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with a phosphate buffer (pH 7.5-9.0) and acetonitrile. A modifier such as diethylamine can be added to improve peak shape.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method 2: Chiral HPLC for Enantiomeric Separation of Tolperisone
This method is designed for the separation of (R)- and (S)-Tolperisone.
| Parameter | Specification |
| Column | Chiralcel OZ-RH (Cellulose tris(3-chloro-4-methylphenylcarbamate)) |
| Mobile Phase | Isocratic elution with 20 mM ammonium acetate in water (pH 8.0) and acetonitrile (70:30, v/v).[8] |
| Flow Rate | Not specified, but typically 0.5-1.0 mL/min for analytical columns. |
| Detection | UV or Mass Spectrometry |
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Causes of peak tailing for Tolperisone analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. mastelf.com [mastelf.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column. | Semantic Scholar [semanticscholar.org]
- 10. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
Technical Support Center: Overcoming Ion suppression in Tolperisone Quantification
Welcome to the technical support center for the quantification of Tolperisone (B1682978) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression, ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Tolperisone quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, Tolperisone, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[3] It is a significant challenge in LC-MS based bioanalysis, especially when dealing with complex biological matrices.[1]
Q2: I am observing a low signal for Tolperisone. How can I determine if this is due to ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a standard Tolperisone solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank sample extract is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates the presence of ion suppression.[5] Another approach is to compare the response of Tolperisone in a neat solution versus its response when spiked into a pre-extracted blank matrix sample. A lower response in the matrix sample suggests ion suppression.[1]
Q3: Which sample preparation technique is most effective at minimizing ion suppression for Tolperisone analysis in plasma?
A3: The choice of sample preparation is critical in mitigating ion suppression.[1] While protein precipitation (PPT) is a simple and fast technique, it is often less effective at removing matrix components, leading to a higher risk of ion suppression.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective in cleaning up the sample by removing interfering compounds like phospholipids.[1][6] For Tolperisone, LLE with solvents like methyl t-butyl ether has been successfully used.[7] The optimal technique will depend on the specific requirements of your assay, such as the required limit of quantification.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during Tolperisone quantification.
Issue 1: Inconsistent and irreproducible Tolperisone peak areas across different samples.
-
Possible Cause: Variable matrix effects between individual samples. Non-uniform ion suppression can occur even when using a stable isotope-labeled internal standard (SIL-IS).[8]
-
Solution:
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup method like SPE or LLE to remove a larger portion of the matrix components.
-
Chromatographic Separation: Modify your LC method to better separate Tolperisone from the regions where matrix components elute. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.[1][9]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples to compensate for consistent matrix effects.[1]
-
Issue 2: Poor sensitivity and inability to reach the desired lower limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression is reducing the Tolperisone signal to a level close to the background noise.
-
Solution:
-
Enhance Sample Cleanup: As a first step, improve your sample preparation method. A cleaner extract will result in less ion suppression and a better signal-to-noise ratio.
-
Change Ionization Mode: If using electrospray ionization (ESI), consider switching from positive to negative ionization mode, or vice-versa, to see if the interfering compounds are less likely to ionize in the alternate polarity.[3][10] Atmospheric pressure chemical ionization (APCI) is also known to be less susceptible to ion suppression than ESI for some compounds.[3][10]
-
Reduce Flow Rate: Lowering the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[6]
-
Issue 3: Good peak shape in solvent standards but poor peak shape and shifting retention times in matrix samples.
-
Possible Cause: Co-eluting matrix components are interfering with the chromatography and the ionization process.
-
Solution:
-
Optimize Chromatography: Develop a chromatographic method with a different selectivity. This could involve changing the column (e.g., from a C18 to a phenyl-hexyl column) or altering the mobile phase pH and organic solvent.
-
Use a Guard Column: A guard column can help to trap some of the strongly retained matrix components and protect your analytical column, leading to more consistent chromatography.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the chromatography and ion source.[6][10]
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to reduce ion suppression in Tolperisone quantification.
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for Tolperisone analysis in human plasma.[7]
-
Sample Preparation: To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Extraction: Add 1 mL of methyl t-butyl ether.
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
This is a general SPE protocol that can be adapted for Tolperisone. The specific sorbent and solvents should be optimized for your application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute Tolperisone and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
Method 3: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation/Dilution: The supernatant can be directly injected if the sensitivity is adequate, or it can be evaporated and reconstituted in the mobile phase to increase the concentration.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Tolperisone Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | High (Potential for >50% suppression) | Moderate to Low | Low |
| Recovery (%) | > 90% | 85-100% | > 90% |
| Cleanliness of Extract | Low | High | Very High |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Recommendation | Suitable for initial screening or when high sensitivity is not required. | A good balance of cleanliness, recovery, and throughput.[7][11] | Recommended for assays requiring the lowest LLOQ and highest data quality. |
Visualizations
Caption: Experimental workflow for Tolperisone quantification.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S (+) Tolperisone-d10 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability issues with S (+) Tolperisone-d10 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for quantitative bioanalysis?
A1: A SIL internal standard is considered the "gold standard" in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) methods.[1] It is structurally almost identical to the analyte of interest, S (+) Tolperisone, with the only difference being the presence of heavier isotopes (deuterium). This structural similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization.[2] The key benefits include:
-
Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response.[3][4]
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the analytical method are significantly improved.
Q2: What are the common causes of variability in the this compound internal standard response?
A2: Variability in the internal standard (IS) response can be categorized as either sporadic (affecting individual samples) or systematic (affecting groups of samples).[3] Common causes include:
-
Human Errors: Inconsistent spiking of the IS, errors in dilution, or incorrect sample preparation.
-
Sample Preparation Issues: Inconsistent extraction recovery between samples or lots. Thorough mixing during sample extraction is crucial.[4]
-
Matrix Effects: Differences in the composition of the biological matrix between samples can lead to ion suppression or enhancement, affecting the IS response.[3][5]
-
Instrument-related Issues: Fluctuations in instrument performance, such as an unstable spray in the mass spectrometer source or variations in injection volume.[3][4]
-
Instability of the Internal Standard: Potential for deuterium (B1214612) back-exchange, although less common with chemically stable labels.[6][7]
Q3: My this compound elutes at a slightly different retention time than S (+) Tolperisone. Is this normal?
A3: Yes, a slight difference in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon referred to as the "isotope effect".[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] While often minor, this can become problematic if the analyte and IS elute in a region of the chromatogram with variable matrix effects.[7]
Q4: Can this compound fully compensate for matrix effects?
A4: Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. However, perfect compensation is not always guaranteed.[7] Differential matrix effects can occur, especially if there is a slight separation in retention times, causing the analyte and IS to be affected differently by co-eluting matrix components.[7][8]
Troubleshooting Guides
Issue 1: Sporadic or Random Variability in IS Response
This is often observed as random high or low IS peak areas in a few samples within an analytical run.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent IS Spiking | Review and retrain on the standard operating procedure (SOP) for adding the IS. Ensure consistent volume and concentration are added to every sample. |
| Poor Mixing | Ensure thorough vortexing or mixing after adding the IS to the sample matrix.[4] |
| Injection Volume Discrepancies | Check the autosampler for air bubbles in the syringe and ensure proper maintenance. Perform an injection precision test. |
| Sample Processing Errors | Review the entire sample preparation workflow for any inconsistencies, such as incomplete protein precipitation or phase separation. |
Experimental Protocol: Investigation of Sporadic IS Variability
-
Re-injection: Re-inject the affected sample to rule out autosampler or injection-related issues.
-
Re-extraction: If re-injection shows similar variability, re-extract a new aliquot of the original sample.
-
Review Batch Data: Examine the IS response for all samples in the batch. Outlier tests can be applied, for example, flagging samples with IS responses <50% or >150% of the mean IS response for repeat analysis.[4]
Issue 2: Systematic Variability in IS Response
This is characterized by a consistent trend, such as the IS response in unknown samples being consistently higher or lower than in calibration standards and quality controls (QCs).[3]
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Differential Matrix Effects | The biological matrix of study samples may differ from the matrix used for calibrators and QCs. This can lead to different levels of ion suppression or enhancement.[3] |
| Cross-Contamination | Check for any carryover from preceding samples in the injection sequence. |
| IS Stability in Matrix | The IS may be degrading in the sample matrix over the course of the analytical run. |
| Interference | A metabolite or other endogenous component in the study samples may be co-eluting and interfering with the IS. |
Experimental Protocol: Assessing Differential Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): S (+) Tolperisone and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[6]
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect: Compare the peak areas from Set A and Set B to determine the extent of ion suppression or enhancement for both the analyte and the IS. If the matrix effect differs significantly between the two, it indicates a differential matrix effect.
Summary of Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Criteria | Reference |
| IS Response in Blank Samples | Should not exceed 5% of the average IS response of calibrators and QCs. | [9] |
| IS Contribution to Analyte Signal | The response of the unlabeled analyte in a blank sample spiked only with the IS should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte. | [6] |
| General IS Variability | The IS response for unknown samples should generally be within the range observed for calibrators and QCs. |
Visual Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. fda.gov [fda.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Tolperisone Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Tolperisone (B1682978).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of Tolperisone in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying low concentrations of Tolperisone in complex biological matrices like plasma.[1] This method offers high specificity and low limits of detection (LOD) and quantification (LOQ).
Q2: What are the key stability concerns for Tolperisone during sample handling and analysis?
A2: Tolperisone's stability is influenced by pH, temperature, and humidity. It is more stable in acidic conditions (pH < 4.5) and is susceptible to degradation in alkaline solutions (pH 4 to 7).[2] High temperatures and humidity can also accelerate its degradation.[2] Forced degradation studies have shown its susceptibility to acid, alkali, peroxide, and thermal stress.[2]
Q3: What are the recommended solvents for dissolving Tolperisone Hydrochloride?
A3: Tolperisone Hydrochloride is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.[2] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can decrease the compound's solubility.[2]
Q4: What are common impurities that can interfere with Tolperisone analysis?
A4: Impurities in Tolperisone samples can originate from the synthesis process, degradation, or storage. These can include process-related substances like positional isomers and starting materials, as well as degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of these impurities.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of Tolperisone.
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Peak Retention Times | Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation or improper mixing.[2] | Prepare fresh mobile phase daily. Ensure accurate measurement and thorough mixing of all components. Degas the mobile phase before use.[2] |
| Column Contamination: Accumulation of contaminants from samples can alter the stationary phase.[2] | Implement a column wash protocol between analytical batches. The use of guard columns is also recommended to protect the analytical column.[2] | |
| Temperature Fluctuations: Changes in column temperature can affect retention times.[3] | Use a column oven to maintain a consistent temperature throughout the analysis.[3] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[3] | Whenever possible, dissolve the sample in the initial mobile phase.[3] |
| Column Overload: Injecting too much sample can lead to peak tailing. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks in Chromatogram | Contaminated Mobile Phase or System: Impurities in solvents or carryover from previous injections can manifest as ghost peaks.[3] | Use high-purity HPLC-grade solvents. Implement a column wash step with a strong solvent at the end of each analytical run to remove strongly retained compounds.[3] |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting Matrix Components: Endogenous compounds from the biological matrix can interfere with the ionization of Tolperisone, leading to inaccurate quantification.[4][5] | Optimize Sample Preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[6] |
| Chromatographic Separation: Adjust the chromatographic conditions to separate Tolperisone from the interfering compounds. This may involve changing the mobile phase composition or using a different column.[5] | ||
| Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. | ||
| Low Sensitivity/Poor Signal | Suboptimal Ionization: The settings of the mass spectrometer's ion source may not be optimal for Tolperisone. | Optimize ion source parameters such as spray voltage, gas flows, and temperature. |
| Inefficient Sample Extraction: The extraction method may not be efficiently recovering Tolperisone from the sample matrix. | Evaluate and optimize the extraction procedure, including the choice of extraction solvent and pH. |
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for Tolperisone detection.
Table 1: RP-HPLC Methods for Tolperisone
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 12.5 - 100 µg/mL[7] | 0.5 - 3.5 µg/mL (for impurities)[8] | 5 - 200 µg/mL[9] |
| Limit of Detection (LOD) | 0.172 µg/mL[7] | - | - |
| Limit of Quantification (LOQ) | 0.521 µg/mL[7] | - | - |
| Recovery | 98.38 – 101.58 %[7] | 99.38 - 100.22 % (for impurities)[8] | 99.8 - 101.2 %[9] |
Table 2: LC-MS/MS Methods for Tolperisone
| Parameter | Method 1 |
| Linearity Range | 0.5 - 200.0 ng/mL[1] |
| Limit of Detection (LOD) | - |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (Intra- and Inter-day) | ≤12.3%[1] |
| Accuracy | ±5.0%[1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Tolperisone in Pharmaceutical Dosage Forms
This protocol is based on a validated method for the determination of Tolperisone in tablets.
1. Materials and Reagents:
-
Tolperisone Hydrochloride reference standard
-
HPLC grade acetonitrile
-
Triethyl amine
-
Glacial acetic acid
-
HPLC grade water
2. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile: 20 mM ammonium acetate buffer with 0.1% triethyl amine (55:45 v/v), pH adjusted to 4.0 with glacial acetic acid[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 260 nm[7]
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of Tolperisone Hydrochloride (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 12.5 - 100 µg/mL).[7]
4. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Tolperisone (e.g., 25 mg) and transfer it to a volumetric flask.[10]
-
Add a suitable solvent (e.g., water or mobile phase) and sonicate to dissolve the drug.[10]
-
Make up the volume with the solvent and filter the solution.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Tolperisone in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Protocol 2: LC-MS/MS Method for Tolperisone in Human Plasma
This protocol is based on a sensitive method for the determination of Tolperisone in human plasma.[1]
1. Materials and Reagents:
-
Tolperisone reference standard
-
Internal Standard (e.g., Chlorzoxazone)
-
HPLC grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma
2. LC-MS/MS Conditions:
-
LC Column: Zorbax C8 (50 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: 10.0 mM ammonium formate:acetonitrile (40:60, v/v), pH adjusted to 3.8[1]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5.0 µL[1]
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Standard Solution Preparation:
-
Prepare stock solutions of Tolperisone and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by serial dilution.
-
Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 200 µL), add the internal standard solution.
-
Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
References
- 1. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Refinement of Extraction Procedures for Tolperisone from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the extraction of Tolperisone (B1682978) from biological matrices. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and refine laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Tolperisone from biological samples?
A1: The most frequently employed methods for Tolperisone extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is widely documented with various solvent systems, while SPE offers potential for higher selectivity and reduced solvent consumption.
Q2: Which biological matrices are typically used for Tolperisone analysis?
A2: Plasma and serum are the most common biological matrices for pharmacokinetic and toxicological studies of Tolperisone.[1] While Tolperisone and its metabolites are excreted in urine, detailed extraction protocols for urine are less commonly reported in the literature.[2]
Q3: What are the key considerations for sample stability?
A3: Tolperisone is generally stable in plasma under various storage conditions. Studies have shown it to be stable for at least 24 hours at room temperature, for extended periods at -20°C, and through multiple freeze-thaw cycles.[3] However, it is always recommended to process samples as quickly as possible or store them at -80°C for long-term stability.
Q4: What are matrix effects and how can they be minimized in Tolperisone analysis?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can significantly impact the accuracy of LC-MS/MS analysis. To minimize these effects, it is crucial to optimize the extraction procedure to remove interfering substances. This can be achieved through the selection of a highly selective extraction solvent in LLE, the use of a specific SPE sorbent, and optimization of chromatographic conditions to separate Tolperisone from matrix components.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Tolperisone | - Inappropriate extraction solvent. - Suboptimal pH of the aqueous phase. - Insufficient mixing/vortexing. - Emulsion formation. | - Test different organic solvents or solvent mixtures (e.g., methyl t-butyl ether, dichloromethane, or a mixture of both). - Adjust the pH of the plasma sample to an alkaline range (pH > 9) to ensure Tolperisone is in its non-ionized form, enhancing its solubility in organic solvents. - Increase vortexing time and speed to ensure thorough mixing. - To break emulsions, try centrifugation at higher speeds, adding a small amount of salt (e.g., NaCl), or placing the sample in an ultrasonic bath. |
| High Variability in Results | - Inconsistent pipetting of samples or solvents. - Incomplete evaporation of the organic solvent. - Presence of residual water in the organic extract. | - Ensure all pipettes are properly calibrated. - Extend the solvent evaporation time under a gentle stream of nitrogen. Avoid excessive heat, which could degrade the analyte. - After phase separation, carefully transfer the organic layer without aspirating any of the aqueous phase. The use of a phase separator cartridge can also be beneficial. |
| Interfering Peaks in Chromatogram | - Co-extraction of endogenous matrix components. - Contamination from labware or reagents. | - Optimize the selectivity of the extraction by trying a different solvent system. - A back-extraction step can be introduced: after the initial extraction, the organic phase can be washed with an acidic aqueous solution to transfer Tolperisone back to the aqueous phase, leaving many impurities behind. The pH of this aqueous phase can then be raised, and a second extraction into a fresh organic solvent can be performed. - Use high-purity solvents and thoroughly clean all glassware. |
Solid-Phase Extraction (SPE)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Tolperisone | - Inappropriate SPE sorbent. - Incomplete elution of the analyte. - Breakthrough of the analyte during sample loading. | - For a basic compound like Tolperisone, a C18 (reversed-phase) or a mixed-mode cation exchange sorbent is often suitable. - Optimize the elution solvent. A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small percentage of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) can improve elution efficiency. Test different solvent strengths and volumes. - Ensure the sample is loaded onto the conditioned cartridge at a slow and steady flow rate. If breakthrough is suspected, analyze the effluent to confirm. |
| High Matrix Effects | - Inadequate washing of the SPE cartridge. - Co-elution of interfering compounds with Tolperisone. | - Optimize the washing step. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Tolperisone. A series of washes with different solvent compositions can be effective. - Adjust the composition of the elution solvent to be more selective for Tolperisone. A stepwise elution with increasing solvent strength may help to fractionate the eluate and separate Tolperisone from interferences. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Tolperisone from Human Plasma
This protocol is based on a validated LC-MS/MS method.[4]
1. Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.
2. pH Adjustment:
-
Add a sufficient volume of a basic buffer (e.g., 1 M sodium carbonate) to adjust the sample pH to approximately 10.
3. Liquid-Liquid Extraction:
-
Add 1 mL of methyl t-butyl ether to the sample.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
4. Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Tolperisone from Human Serum
This protocol is adapted from a method utilizing a C18 extraction column.[1]
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
2. Sample Loading:
-
Dilute 100 µL of serum with 900 µL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
3. Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
4. Elution:
-
Elute the Tolperisone from the cartridge with 1 mL of methanol into a clean collection tube.
5. Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Tolperisone Extraction Methods from Plasma/Serum
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Biological Matrix | Human Plasma | Human Serum | [1][4] |
| Extraction Method | LLE with methyl t-butyl ether | SPE with MonoSpin® C18 column | [1][4] |
| Recovery | > 85% | > 98% | [1][4] |
| Linearity Range | 0.5 - 300 ng/mL | 1 - 500 ng/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | [1][4] |
Table 2: Stability of Tolperisone in Human Plasma[3]
| Condition | Duration | Stability (%) |
| Room Temperature | 24 hours | ≥ 91% |
| -20°C | 8 weeks | ≥ 91% |
| Freeze-Thaw Cycles | 3 cycles | ≥ 91% |
Mandatory Visualization
Caption: Liquid-Liquid Extraction (LLE) Workflow for Tolperisone.
Caption: Solid-Phase Extraction (SPE) Workflow for Tolperisone.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. saudijournals.com [saudijournals.com]
- 4. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing analytical interferences in Tolperisone assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolperisone (B1682978) assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical determination of Tolperisone.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Inconsistent Peak Retention Times
-
Question: Why is the retention time for the Tolperisone peak shifting between injections in my RP-HPLC analysis?
-
Answer: Retention time drift in HPLC is often linked to the mobile phase, column condition, or instrument hardware.[1] Potential causes and solutions include:
-
Mobile Phase Fluctuation: The composition of the mobile phase directly influences retention time.[1] Ensure the mobile phase is prepared fresh daily, components are measured accurately, and the solution is thoroughly mixed and degassed before use.[1][2]
-
Temperature Variations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance. Using a column oven is recommended to maintain a consistent temperature.[2]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can lead to drifting retention times. It is advisable to pump 10-20 column volumes of the mobile phase through the column to ensure it is properly equilibrated.[2]
-
System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect retention times.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My Tolperisone peak is showing significant tailing. What could be the cause?
-
Answer: Peak tailing for a basic compound like Tolperisone is often due to secondary interactions with the stationary phase.
-
Secondary Silanol (B1196071) Interactions: Tolperisone can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[2] Using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this issue.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Issue 3: Appearance of Ghost Peaks
-
Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the source of these peaks?
-
Answer: Ghost peaks can arise from contamination in the system or carryover from previous injections.[2]
-
Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the injector and tubing can manifest as ghost peaks. Use high-purity HPLC-grade solvents and regularly flush the entire system.[2]
-
Carryover: Strongly retained compounds from a previous analysis might elute in a subsequent run. To prevent this, implement a column wash step with a strong solvent at the end of each analytical run or gradient program.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Issue 4: Matrix Effects Leading to Poor Accuracy and Precision
-
Question: My quantitative results for Tolperisone in plasma samples are highly variable. How can I address potential matrix effects?
-
Answer: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[3][4]
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Adjust the chromatographic method to separate Tolperisone from co-eluting matrix components that may be causing interference.[4]
-
Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for Tolperisone. If a SIL-IS is unavailable, a structural analog that co-elutes with the analyte can be used.[4]
-
Standard Addition: The method of standard addition can be used to correct for matrix effects, although it is more time-consuming.[4]
-
Issue 5: Interference from Metabolites
-
Question: Could Tolperisone metabolites be interfering with the quantification of the parent drug?
-
Answer: Yes, metabolites can potentially interfere with the analysis. Tolperisone is extensively metabolized, primarily by the CYP2D6 enzyme, to form hydroxymethyl-tolperisone.[5][6][7] Other enzymes like CYP2C19, CYP2B6, and CYP1A2 are also involved to a lesser extent.[6]
-
Mass Spectrometry Specificity: Ensure that the MS/MS transitions (precursor ion → product ion) selected for Tolperisone are unique and not shared by any of its known metabolites.
-
Chromatographic Resolution: The HPLC method should be capable of separating Tolperisone from its major metabolites to prevent isobaric interferences.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main metabolic pathways for Tolperisone?
-
A1: Tolperisone undergoes extensive metabolism in the liver. The primary metabolic route is methyl-hydroxylation to form hydroxymethyl-tolperisone, a reaction predominantly catalyzed by the CYP2D6 enzyme.[5][6][7] Other cytochrome P450 enzymes, including CYP2C19, CYP2B6, and CYP1A2, play a minor role.[6] Carbonyl reduction of both the parent compound and its hydroxylated metabolite also occurs.[6][8]
-
-
Q2: How can I minimize the degradation of Tolperisone during sample storage and preparation?
-
A2: Tolperisone is susceptible to degradation under certain conditions. Studies have shown that it degrades under hydrolytic (acidic and basic), oxidative, and thermal stress.[2][9] To ensure sample stability:
-
Store stock solutions and samples in well-closed containers, protected from light, at a controlled room temperature or frozen.[2]
-
Avoid exposure to strong acids, bases, oxidizing agents, and high temperatures.[2]
-
For biological samples, stability has been demonstrated for up to 8 weeks at -20°C and after three freeze-thaw cycles.[10]
-
-
-
Q3: What are typical validation parameters for a Tolperisone bioanalytical method?
-
A3: A validated bioanalytical method for Tolperisone should meet the criteria set by regulatory guidelines (e.g., FDA, EMA). Key parameters include:
-
Linearity: The relationship between concentration and instrument response should be linear over a defined range. For example, a linear range of 10-800 ng/mL in human plasma has been reported.[7][10]
-
Accuracy and Precision: The intra- and inter-day coefficient of variations should typically be ≤15% (≤20% at the LLOQ).[7][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For LC-MS/MS methods, LOQs as low as 0.5 ng/mL have been achieved.[11]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible. Mean extraction recoveries of around 95% have been reported for Tolperisone.[7][10]
-
Specificity and Selectivity: The method must be able to differentiate and quantify Tolperisone without interference from endogenous matrix components or other substances.[7]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated Tolperisone assay methods.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile (B52724) : 0.05 M KH₂PO₄ (pH 3.0) (30:70 v/v)[10] | Methanol : 0.1% Formic Acid in Water (90:10 v/v)[12] | Acetonitrile : Buffer (0.01 M KH₂PO₄, pH 8.0) (Gradient)[13] |
| Column | Atlantis dC18 | C18 (250x4.6mm, 5µm)[12] | C18 Stationary Phase[13] |
| Detection | UV at 262 nm | UV at 255 nm[12] | UV at 254 nm[13] |
| Linearity Range | 10-800 ng/mL | 2.58-15 µg/mL (for Tolperisone)[12] | Not Specified |
| LOD | Not Specified | 0.85 µg/mL[12] | 0.19 µg/mL (for impurities)[9] |
| LOQ | Not Specified | 2.58 µg/mL[12] | Not Specified |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Methanol : 10mM Ammonium Formate (pH 3.5) (88:12 v/v)[11] | Acetonitrile : 10mM Ammonium Formate (pH 3.8) (60:40 v/v)[14] |
| Column | Luna C18 (2.0x50mm, 5µm)[11] | Zorbax C8 (50x4.6mm, 3.5µm)[14] |
| Detection | Tandem MS (ESI Positive)[11] | Tandem MS (ESI)[14] |
| Linearity Range | 0.5-300 ng/mL[11] | 0.5-200 ng/mL[14] |
| LLOQ | 0.5 ng/mL[11] | Not Specified |
| Intra/Inter-day Precision (%CV) | Within acceptable limits[11] | ≤12.3%[14] |
| Accuracy | Within acceptable limits[11] | ±5.0%[14] |
Experimental Protocols
Protocol 1: Tolperisone Quantification in Human Plasma by HPLC-UV
This protocol is based on a validated method for the determination of Tolperisone in human plasma.[10]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tolperisone (e.g., 100 µg/mL) in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards (e.g., 10, 50, 100, 200, 400, 800 ng/mL).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of plasma sample, add the internal standard (e.g., Prednisolone).
-
Add 5 mL of an extraction solvent mixture (methyl tert-butyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 0.05 M monobasic potassium phosphate (B84403) (pH adjusted to 3.0) and acetonitrile (70:30, v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV at 262 nm.[10]
-
-
Analysis:
-
Inject the prepared samples and calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of Tolperisone to the internal standard against the concentration.
-
Determine the concentration of Tolperisone in the samples from the calibration curve.
-
Protocol 2: Stress Degradation Studies of Tolperisone
This protocol outlines the conditions for forced degradation studies to identify potential degradation products.[2]
-
Preparation of Sample Solution: Prepare a stock solution of Tolperisone Hydrochloride (e.g., 1000 µg/mL) in a suitable diluent (e.g., 50:50 v/v mixture of acetonitrile and water).
-
Acid Degradation:
-
Mix the sample solution with 0.1 N HCl.
-
Reflux the mixture at 60°C for 1 hour.
-
Cool, neutralize, and dilute to the appropriate concentration for analysis.
-
-
Base Degradation:
-
Mix the sample solution with 0.1 N NaOH.
-
Reflux the mixture at 60°C for 45 minutes.[2]
-
Cool, neutralize, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the sample solution with 8% H₂O₂.
-
Reflux the mixture at 60°C for 45 minutes.[2]
-
Cool and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 105°C for 2 hours.[2]
-
Dissolve the stressed solid in the diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (200 watt-hours) followed by visible light (1.2 million lux-hours).[2]
-
Dissolve the stressed solid in the diluent for analysis.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, comparing them to an unstressed sample to identify and quantify degradation products.
Visualizations
Caption: Metabolic pathway of Tolperisone in human liver microsomes.
Caption: General workflow for bioanalytical assays of Tolperisone.
Caption: Decision tree for troubleshooting common Tolperisone assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 6. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcpa.in [ijcpa.in]
- 13. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolperisone Quantification: A Technical Support Troubleshooting Guide
Welcome to the technical support center for Tolperisone quantification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common issues encountered during the analytical quantification of Tolperisone, with a particular focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical linearity ranges for Tolperisone hydrochloride in HPLC analysis?
A1: The linearity of an analytical method for Tolperisone hydrochloride is typically established over a specific concentration range. Published methods demonstrate linearity across various ranges depending on the specific technique and matrix. For instance, in HPLC-UV methods, linearity has been reported in ranges such as 12.5 - 100 µg/mL and 50 - 600 ng/band for HPTLC.[1] Another study showed a linear range of 26.96 – 80.88 µg/ml for Paracetamol and 12.40 – 37.21 µg/ml for Tolperisone Hydrochloride.[2] In human plasma, a linearity range of 10-800 ng/ml has been validated.[3][4] It is crucial to establish and validate the linearity range as per ICH guidelines for your specific analytical method.[5]
| Linearity Range | Analytical Method | Matrix | Reference |
| 12.5 - 100 µg/mL | HPLC | Bulk/Formulation | [1] |
| 50 - 600 ng/band | HPTLC | Bulk/Formulation | [1] |
| 12.40 - 37.21 µg/mL | HPLC | Pharmaceutical Dosage Form | [2] |
| 0.5 - 3.5 µg/mL | HPLC | Tablet Dosage Form | [6] |
| 100 - 500 µg/mL | RP-HPLC | Bulk/Pharmaceutical Dosage Form | [7] |
| 10 - 800 ng/mL | RP-HPLC | Human Plasma | [3][4] |
| 10 - 50 µg/mL | UV Spectrophotometry | Bulk/Dosage Form | |
| 5 - 200 µg/mL | HPLC | Material | [8] |
| 3 - 18 µg/mL | UV Spectrophotometry | Bulk/Tablet Dosage Form | [9] |
Q2: My calibration curve for Tolperisone is not linear. What are the potential causes?
A2: Non-linearity in a calibration curve can stem from several factors. One common reason is preparing calibration standards outside the linear range of the detector. At high concentrations, detector saturation can lead to a plateauing of the response. Conversely, at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.[10] Another cause could be issues with the preparation of your standards, such as pipetting errors or degradation of the stock solution. Tolperisone is known to be unstable in alkaline solutions (pH 4 to 7) and susceptible to degradation under heat, humidity, and light.[1][11] It is more stable in acidic environments (pH < 4.5).[1] Inaccurate blank subtraction can also contribute to non-linearity.
Q3: The R-squared (R²) value of my calibration curve is below the acceptable limit (e.g., <0.999). How can I improve it?
A3: A low R-squared value indicates poor correlation between the concentration and the analytical response. To improve this, first, ensure the accuracy of your standard preparation. Use calibrated pipettes and high-purity reference standards. Prepare fresh standards for each run, as Tolperisone can degrade over time.[1] Optimize your chromatographic conditions, such as the mobile phase composition and flow rate, to ensure good peak shape and resolution.[5][12] Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and thus the linearity.[11] Also, consider the number and spacing of your calibration points. Using at least 5-6 non-zero standards spread evenly across the expected concentration range of your samples is recommended.
Q4: I am observing a high intercept in my calibration curve. What does this signify?
A4: A significant non-zero intercept in a calibration curve that is expected to pass through the origin can indicate the presence of interfering substances in your blank or a systematic error in your procedure. This could be due to a contaminated mobile phase, carryover from previous injections, or an incorrect blank subtraction.[11] Ensure your blank sample (matrix without the analyte) is truly representative and free of Tolperisone or any interfering compounds. Implementing a robust column wash protocol between injections can help minimize carryover.[1]
Troubleshooting Guide: Calibration Curve Issues
This section provides a structured approach to troubleshooting common problems encountered with Tolperisone calibration curves.
Problem: Poor Reproducibility of the Calibration Curve Between Runs
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Standard Preparation | Prepare a fresh set of calibration standards from a new stock solution for each analytical run. Verify the accuracy of all volumetric glassware and pipettes. | Errors in dilution or degradation of the stock solution can lead to variability in standard concentrations between runs. |
| Mobile Phase Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[1] | Changes in mobile phase composition can affect retention times and peak areas, leading to inconsistent responses. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature throughout the analysis.[11] | Fluctuations in column temperature can cause shifts in retention time and affect chromatographic performance. |
| Instrument Instability | Allow the HPLC system and detector to warm up and stabilize before starting the analysis. Monitor system pressure and baseline noise. | A non-stabilized system can lead to drifting baselines and inconsistent detector responses. |
Problem: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Step | Rationale |
| Detector Saturation | Dilute the higher concentration standards to fall within the linear dynamic range of the detector. | Exceeding the detector's linear range will cause the response to plateau, resulting in a non-linear curve. |
| Inappropriate Blank | Ensure the blank matrix is identical to the sample matrix without the analyte. Check for any interfering peaks in the blank chromatogram. | An improper blank can lead to incorrect background subtraction and affect the linearity of the curve. |
| Analyte Degradation | Prepare standards in a diluent that ensures Tolperisone stability (e.g., acidic pH).[1] Avoid prolonged exposure to light and high temperatures.[11] | Degradation of Tolperisone in the calibration standards will result in a lower than expected response, leading to non-linearity. |
| Matrix Effects | In bioanalysis, matrix components can suppress or enhance the analyte signal.[13][14] Evaluate matrix effects using methods like post-column infusion or by comparing the slope of calibration curves prepared in solvent and in the biological matrix.[14] | Co-eluting endogenous compounds can interfere with the ionization of Tolperisone in mass spectrometry, affecting the linearity of the response.[15] |
Experimental Protocols
General Protocol for HPLC Quantification of Tolperisone Hydrochloride
This protocol provides a general framework for the quantitative analysis of Tolperisone Hydrochloride in a simple formulation.[1]
-
Materials and Reagents:
-
Tolperisone Hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) or other suitable buffer salt
-
Glacial Acetic Acid (to adjust pH)
-
Ultrapure water
-
0.45 µm membrane filters
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]
-
Sonicator
-
Analytical balance
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 4.0 using glacial acetic acid. Mix with acetonitrile in a 45:55 (v/v) ratio. Filter and degas the mobile phase.[1]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Tolperisone Hydrochloride reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 12.5 - 100 µg/mL).[1]
-
Sample Preparation: Prepare the sample solution by dissolving the formulation in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions. Quantify the amount of Tolperisone HCl in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. saudijournals.com [saudijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. jpionline.org [jpionline.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Tolperisone using Isotope-Labeled Standards
This guide provides a comprehensive comparison of analytical methods for the quantification of Tolperisone (B1682978), with a focus on the use of the stable isotope-labeled internal standard, S (+) Tolperisone-d10. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance supported by experimental data.
Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological disorders.[1][2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard like this compound is a common practice in mass spectrometry-based methods to ensure high accuracy and precision.[4]
Comparison of Analytical Methods
Various analytical techniques have been developed and validated for the determination of Tolperisone in biological matrices and pharmaceutical formulations. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | LC-MS/MS Method | RP-HPLC Method | HPTLC Method |
| Analyte | Tolperisone | Tolperisone Hydrochloride and Diclofenac Sodium | Tolperisone Hydrochloride |
| Internal Standard | Dibucaine, Chlorzoxazone, or Tolperisone-d10[4][5][6] | Eperisone hydrochloride[7] | Not specified |
| Matrix | Human Plasma[5][6] | Human Plasma, Bulk, and Pharmaceutical Dosage Forms[7][8] | Bulk and Pharmaceutical Dosage Forms[9] |
| Linearity Range | 0.5 - 300 ng/mL[5] | 50 - 2000 ng/mL[7] | 50 - 800 ng/spot[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] | 50 ng/mL[7] | 10 ng/spot[9] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.5 ng/mL | Not explicitly stated, but LOQ is 50 ng/mL | 7.57 ng/spot[9] |
| Accuracy (% Recovery) | Within acceptable limits (typically 85-115%)[5] | Average recovery of 74.22%[7] | Not specified |
| Precision (% RSD) | Intra- and inter-day precision within acceptable limits[5] | Consistent intra- and inter-day precision[7] | Not specified |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation[5][10] | Protein Precipitation[7] | Direct spotting |
| Run Time | ~2.5 minutes[6] | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used for Tolperisone analysis. This compound would typically be used as an internal standard in the LC-MS/MS method for highest accuracy.
1. LC-MS/MS Method for Tolperisone in Human Plasma
This method provides high sensitivity and selectivity for the quantification of Tolperisone in biological matrices.
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (e.g., this compound).
-
Perform liquid-liquid extraction with methyl t-butyl ether.[5]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Luna C18, 50 x 2.0 mm, 5 µm).[5]
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (12:88, v/v).[5]
-
Flow Rate: 250 µL/min.[5]
-
Injection Volume: 5 µL.[6]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for Tolperisone and the internal standard are monitored. For Tolperisone, a common transition is m/z 246 -> 98.[10]
-
2. RP-HPLC Method for Tolperisone in Pharmaceutical Dosage Forms
This method is suitable for the routine quality control of Tolperisone in tablets.
-
Sample Preparation:
-
Chromatographic Conditions:
Visualizations
Metabolic Pathway of Tolperisone
Tolperisone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP2D6 being the most prominent.[12][13] The main metabolic transformation is the hydroxylation of the methyl group.
Caption: Metabolic pathway of Tolperisone.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the bioanalytical validation of Tolperisone using LC-MS/MS with an internal standard like this compound.
Caption: Experimental workflow for Tolperisone analysis.
References
- 1. Review of tolperisone: a muscle relaxant and its analysis methods. [wisdomlib.org]
- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 8. ijpbs.com [ijpbs.com]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
- 12. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Review of Tolperisone Formulations: Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of different oral formulations of Tolperisone (B1682978), a centrally acting muscle relaxant. The information presented is collated from publicly available data and is intended to support research and development activities.
Quantitative Data Summary
A key aspect of comparing different drug formulations is the analysis of their pharmacokinetic parameters. The following table summarizes data from a bioequivalence study comparing a generic Tolperisone formulation (Test Product: Merisone 150 mg film-coated tablets) with a reference formulation (Reference Product: Mydeton 150 mg film-coated tablets) under fasting conditions.
| Pharmacokinetic Parameter | Test Formulation (Merisone 150 mg) | Reference Formulation (Mydeton 150 mg) | Ratio (T/R) % | 90% Confidence Interval |
| AUC₀-t (ng·h/mL) | - | - | 100.71 | 92.68 – 109.44 |
| AUC₀-∞ (ng·h/mL) | - | - | 100.95 | 93.18 – 109.37 |
| Cₘₐₓ (ng/mL) | - | - | 109.99 | 98.33 – 123.03 |
Data sourced from a single-dose, randomized, two-period, crossover bioequivalence study in 52 healthy volunteers under fasting conditions.[1][2]
It is important to note that food can significantly impact the bioavailability of Tolperisone. Studies have shown that a high-fat meal can increase the bioavailability of orally administered Tolperisone by approximately 100% and the peak plasma concentration by about 45%, while delaying the time to reach peak concentration.[1][2]
Experimental Protocols
The following section outlines a typical experimental protocol for a comparative bioavailability study of Tolperisone formulations, based on common practices in bioequivalence studies.
Study Design: A single-dose, open-label, randomized, two-period, crossover study is a standard design.[3][4][5]
-
Subjects: A sufficient number of healthy adult volunteers (e.g., 52 subjects) are enrolled after providing informed consent.[1][6] Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Drug Administration: In each study period, subjects receive a single oral dose of either the test or reference Tolperisone formulation (e.g., 150 mg tablet) with a standardized volume of water after an overnight fast.[2] A washout period of adequate length separates the two study periods.
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration. Typically, samples are collected for up to 24 hours post-dose.
-
Bioanalytical Method: The concentration of Tolperisone in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t), the area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞), and the maximum plasma concentration (Cₘₐₓ), are calculated for both formulations.
-
Statistical Analysis: The bioequivalence between the two formulations is assessed by constructing a 90% confidence interval for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and Cₘₐₓ). For bioequivalence to be concluded, this confidence interval should fall within the acceptance range of 80-125%.[1][6]
Visualizations
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow of a typical crossover comparative bioavailability study.
Signaling Pathway of Tolperisone
Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels in the central nervous system, which leads to a reduction in neuronal hyperexcitability and inhibition of spinal reflexes.[8]
Caption: Tolperisone's inhibitory action on neuronal signaling pathways.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medex.com.bd [medex.com.bd]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Tolperisone Assay Methodologies: Ensuring Inter-Laboratory Consistency
For researchers, scientists, and drug development professionals, the ability to reliably and consistently quantify Tolperisone (B1682978) across different laboratories is paramount for successful drug development and quality control. This guide provides a comprehensive comparison of various validated analytical methods for Tolperisone, offering the detailed experimental data and protocols necessary to inform the selection of an appropriate assay and facilitate the cross-validation process between facilities.
While direct inter-laboratory cross-validation studies for Tolperisone assays are not extensively published, a robust comparison of independently validated methods can serve as a foundational guide for establishing analytical consistency. This document outlines and compares High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, presenting their performance characteristics in a clear, comparative format.
Comparative Overview of Analytical Methods
The choice of an analytical method for Tolperisone quantification is contingent on factors such as required sensitivity, the nature of the sample matrix (e.g., bulk drug, plasma), and throughput needs. The following tables summarize the key performance characteristics of various published methods, providing a baseline for what can be expected from each technique.
Table 1: Comparison of HPLC-UV Methods for Tolperisone Analysis
| Parameter | Method 1 (Bulk/Dosage Form)[1] | Method 2 (Bulk/Dosage Form)[2] | Method 3 (Combined Dosage Form)[3] |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | Kinetex C18 (250 x 4.6 mm, 5 µm) | Inertsil C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724): 20 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0) (55:45 v/v) | Water: Methanol (B129727) (50:50 v/v) | Methanol: Phosphate Buffer (pH 3.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 260 nm | 254 nm | 260 nm |
| Linearity Range | 12.5 - 100 µg/mL | 5 - 25 µg/mL | 100 - 500 µg/mL |
| Correlation Coeff. (r²) | 0.999 | 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.38 – 101.58% | Mean Recovery: 100.07% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| LOD | 0.172 µg/mL | 0.7052 µg/mL | Not Reported |
| LOQ | 0.521 µg/mL | 2.1371 µg/mL | Not Reported |
Table 2: Comparison of High-Sensitivity and Alternative Methods for Tolperisone Analysis
| Parameter | LC-MS/MS Method (Human Plasma)[4] | HPTLC Method (Bulk Drug)[5] | UV Spectrophotometry (Bulk/Dosage)[6] |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Thin-Layer Chromatography | First Derivative UV Spectrophotometry |
| Stationary Phase | Luna C18 (50 x 2.0 mm, 5 µm) | HPTLC aluminum plates with silica (B1680970) gel 60F-254 | Not Applicable |
| Mobile Phase | 10mM Ammonium Formate (B1220265) (pH 3.5): Methanol (12:88 v/v) | Methanol: Ethyl Acetate (3:7 v/v) | Distilled Water |
| Detection | ESI Positive Ion Mode | Densitometry at 261 nm | 260 nm |
| Linearity Range | 0.5 - 300 ng/mL | 50 - 800 ng/spot | 10 - 50 µg/mL |
| Correlation Coeff. (r²) | > 0.999 | Not Reported | Not Reported |
| Accuracy (% Recovery) | Within acceptable limits | Not Reported | Not Reported |
| Precision (%RSD) | Within acceptable limits | Not Reported | Not Reported |
| LOD | Not Reported | 7.57 ng/spot | Not Reported |
| LOQ | 0.5 ng/mL | 10 ng/spot | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols for the methods cited in this guide.
Protocol 1: RP-HPLC Method for Tolperisone in Bulk and Pharmaceutical Dosage Form[1]
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV-Visible detector.
-
Column: C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM ammonium acetate buffer (containing 0.1% triethylamine, with pH adjusted to 4.0 with glacial acetic acid) in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: Not specified.
-
Standard Preparation: A stock solution of Tolperisone Hydrochloride is prepared in the mobile phase, from which working standards are made to establish a calibration curve (e.g., 12.5 - 100 µg/mL).
-
Sample Preparation: For tablet analysis, a quantity of powdered tablets equivalent to a known amount of Tolperisone is dissolved in the mobile phase, sonicated, filtered, and diluted to fall within the calibration range.
Protocol 2: LC-MS/MS Method for Tolperisone in Human Plasma[4]
-
Chromatographic System: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: Luna C18 (50 x 2.0 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10mM ammonium formate buffer (pH 3.5) and methanol in a 12:88 v/v ratio.
-
Flow Rate: 250 µL/min.
-
Internal Standard (IS): Dibucaine.
-
Detection: Tandem mass spectrometry in positive ion mode.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard.
-
Perform liquid-liquid extraction using methyl t-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Calibration Curve: Prepare calibration standards by spiking blank human plasma with known concentrations of Tolperisone (e.g., 0.5 - 300 ng/mL).
Visualizing Workflows and Comparisons
To further clarify the processes and relationships, the following diagrams illustrate a typical cross-validation workflow and a comparison of the analytical techniques.
Caption: A typical workflow for cross-validating an analytical method between two laboratories.
Caption: Key characteristics of HPLC-UV, LC-MS/MS, and HPTLC methods for Tolperisone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jchps.com [jchps.com]
A Comparative Guide to Tolperisone Quantification Methods in a Multi-Laboratory Context
This guide provides a comprehensive comparison of various analytical methods for the quantification of Tolperisone (B1682978), a centrally acting muscle relaxant. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance based on published validation data, simulating an inter-laboratory comparison. The primary techniques discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are commonly employed for bioanalytical and pharmaceutical quality control purposes.
Quantitative Performance Comparison
The selection of an appropriate quantification method for Tolperisone depends on several factors, including the sample matrix, required sensitivity, and the specific application (e.g., pharmacokinetic studies versus routine quality control). The following tables summarize the key performance characteristics of various validated methods, providing a basis for comparison across different analytical approaches.
Table 1: Comparison of LC-MS/MS Methods for Tolperisone Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.5 - 300 ng/mL[1] | 0.5 - 200 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] | 0.5 ng/mL[2] |
| Accuracy | Within acceptable limits[1] | ±5.0%[2] |
| Precision (RSD) | Within acceptable limits (Intra- and Inter-day)[1] | ≤ 12.3% (Intra- and Inter-day)[2] |
| Internal Standard | Dibucaine[1] | Chlorzoxazone[2] |
Table 2: Comparison of HPLC-UV Methods for Tolperisone Quantification
| Parameter | Method 1 (in Human Plasma) | Method 2 (in Bulk & Dosage Forms) | Method 3 (Simultaneous Estimation) |
| Linearity Range | 50 - 2000 ng/mL[3] | 5 - 200 µg/mL[4] | 7.5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9990[3] | 0.9999[4] | 0.999 |
| Limit of Quantification (LOQ) | 50 ng/mL[3] | 0.05 µg/mL (50 ng/mL)[4] | 3.93 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.02 µg/mL (20 ng/mL)[4] | 1.30 µg/mL |
| Accuracy (% Recovery) | 74.22%[3] | 99.8 - 101.2% (material); 98.7 - 100.8% (tablets)[4] | 99.3 - 100.9% |
| Precision (% RSD) | Not Reported | Intra-day: 0.04 - 0.10%; Inter-day: 0.43 - 1.24%[4] | < 1.0% (Intra- and Inter-day) |
| Internal Standard | Eperisone hydrochloride[3] | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published, validated methods and offer a procedural basis for the quantification of Tolperisone.
LC-MS/MS Method for Tolperisone in Human Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.
-
Sample Preparation:
-
To 200 µL of human plasma, an internal standard (e.g., Dibucaine) is added.
-
The drug and internal standard are extracted using a liquid-liquid extraction technique with methyl t-butyl ether.[1]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase Luna C(18) column (2.0mm × 50mm, 5µm particles).[1]
-
Mobile Phase: A mixture of 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (12:88, v/v).[1]
-
Flow Rate: 250 µL/min.[1]
-
Injection Volume: 5.0 µL.[2]
-
-
Mass Spectrometric Detection:
HPLC-UV Method for Tolperisone in Pharmaceutical Dosage Forms
This method is robust and suitable for the routine quality control of Tolperisone in bulk drug and tablet formulations.
-
Sample Preparation:
-
A known quantity of the tablet powder is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase).
-
The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of Tolperisone reference standards.
-
The concentration of Tolperisone in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
Workflow for Inter-laboratory Comparison
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study for the quantification of an analyte like Tolperisone.
Mechanism of Action of Tolperisone
Tolperisone acts as a centrally acting muscle relaxant. Its mechanism involves the blockade of voltage-gated sodium and calcium channels.
References
- 1. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Tolperisone Quantification with Deuterated Internal Standards
A comparative analysis of analytical methodologies for the muscle relaxant Tolperisone (B1682978) reveals the superior performance of methods employing deuterated internal standards in achieving reliable and reproducible results. This guide provides an in-depth comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated Tolperisone analog against alternative methods, offering researchers, scientists, and drug development professionals the critical data and protocols necessary for informed decisions in their analytical strategies.
The quantification of the centrally acting muscle relaxant Tolperisone in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and toxicological studies. While various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS with non-deuterated internal standards, have been developed, the use of a stable isotope-labeled internal standard, such as S (+) Tolperisone-d10, is widely recognized as the benchmark for achieving the highest levels of accuracy and precision. This is attributed to the ability of a deuterated internal standard to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, thereby compensating for matrix effects and variability.
While a specific study detailing the use of this compound was not identified in the reviewed literature, the development of a deuterated Tolperisone analog, BDD-10103, highlights the pharmaceutical industry's move towards leveraging the advantages of deuteration to improve pharmacokinetic profiles.[1] This guide, therefore, presents a comparative overview of a validated LC-MS/MS method that employs a deuterated internal standard conceptually similar to this compound, alongside alternative methods that utilize non-deuterated internal standards or other analytical techniques.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for Tolperisone quantification, providing a clear comparison of their accuracy, precision, and other relevant parameters.
Table 1: Performance Comparison of Tolperisone Quantification Methods
| Parameter | LC-MS/MS with Deuterated Internal Standard (Conceptual) | LC-MS/MS with Non-Deuterated IS (Dibucaine)[2] | LC-MS/MS with Non-Deuterated IS (Chlorzoxazone)[3] |
| Internal Standard | This compound (or similar deuterated analog) | Dibucaine (B1670429) | Chlorzoxazone |
| Linearity Range | Expected to be wide and consistent | 0.5 - 300 ng/mL | 0.5 - 200 ng/mL |
| Accuracy (%) | Expected to be consistently high (e.g., 95-105%) | Within acceptable limits | ±5.0% |
| Intra-day Precision (%RSD) | Expected to be very low (e.g., <5%) | Within acceptable limits | ≤12.3% |
| Inter-day Precision (%RSD) | Expected to be very low (e.g., <5%) | Within acceptable limits | ≤12.3% |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to reduced noise | 0.5 ng/mL | 0.5 ng/mL |
| Matrix Effect Compensation | Excellent | Moderate | Moderate |
Table 2: Alternative Analytical Methods for Tolperisone Quantification
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | 3 - 30 µg/mL | 98.65 - 100.76 | 0.54 - 1.25 | [4] |
| First Derivative UV Spectrophotometry | 10 - 50 µg/ml | 98.9 - 101.1 | < 2 | [5] |
| RP-HPLC | 100 - 500 µg/ml | 98 - 102 | < 2 | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.
Method 1: LC-MS/MS with Deuterated Internal Standard (Conceptual Workflow)
This protocol outlines a typical workflow for an LC-MS/MS method employing a deuterated internal standard like this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add the deuterated internal standard solution.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tolperisone: Precursor ion > Product ion (e.g., m/z 246.2 > 98.1)
-
Deuterated Tolperisone (e.g., Tolperisone-d10): Precursor ion > Product ion (e.g., m/z 256.2 > 108.1)
-
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Dibucaine)[2]
1. Sample Preparation:
-
To 200 µL of human plasma, add dibucaine internal standard solution.
-
Perform liquid-liquid extraction with methyl t-butyl ether.
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Luna C(18) column (50 mm × 2.0 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (12:88, v/v).
-
Flow Rate: 250 µL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
Method 3: RP-HPLC with UV Detection[4]
1. Sample Preparation:
-
Plasma samples are spiked with the internal standard.
-
Protein precipitation is performed using methanol.
-
The supernatant is injected into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 0.1% formic acid in water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 255 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
LC-MS/MS workflow with a deuterated internal standard.
LC-MS/MS workflow with a non-deuterated internal standard.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. jchps.com [jchps.com]
- 6. ijpbs.com [ijpbs.com]
Comparative Metabolism of Tolperisone Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Tolperisone (B1682978), a centrally acting muscle relaxant, is clinically administered as a racemic mixture of two enantiomers: (R)-Tolperisone and (S)-Tolperisone. While the pharmacological activity of these enantiomers differs, with the dextrorotatory (+) isomer showing predominant muscle relaxant effects and the levorotatory (-) isomer acting on smooth muscle, a comprehensive understanding of their comparative metabolism is crucial for optimizing its therapeutic use and predicting drug-drug interactions.[1] This guide provides an objective comparison of the metabolism of Tolperisone enantiomers, supported by available experimental data.
Executive Summary
The metabolism of racemic Tolperisone is primarily characterized by methyl-hydroxylation to form hydroxymethyl-tolperisone, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3][4] Other enzymes, including CYP2C19, CYP2B6, and CYP1A2, play a minor role in this pathway.[2][3] Another identified metabolic route is carbonyl reduction.[2][3][4]
Crucially, preclinical studies in rats have demonstrated a stereoselective disposition of Tolperisone enantiomers, with plasma concentrations of the l-enantiomer (B50610) being significantly higher than the d-enantiomer following administration of the racemate. This research also indicated the occurrence of mutual chiral inversion in vivo. While direct comparative metabolic data for the individual enantiomers in humans is limited, the observed stereoselectivity in animal models strongly suggests that the metabolism of (R)- and (S)-Tolperisone is not identical.
Quantitative Data on Tolperisone Metabolism
The following tables summarize the key enzymes involved in the metabolism of racemic Tolperisone and the pharmacokinetic parameters that are influenced by genetic polymorphisms of these enzymes. This data provides a foundation for understanding the potential differences in the metabolism of the individual enantiomers.
Table 1: Major Enzymes Involved in Racemic Tolperisone Metabolism
| Metabolic Pathway | Primary Enzyme | Other Contributing Enzymes | Key Metabolite |
| Methyl-hydroxylation | CYP2D6[1][2][3][4] | CYP2C19, CYP2B6, CYP1A2[2][3] | Hydroxymethyl-tolperisone[1][4] |
| Carbonyl Reduction | Microsomal Reductase (presumed)[2][3] | Not fully characterized | Carbonyl-reduced Tolperisone[2][3][4] |
Table 2: Influence of CYP2D6 and CYP2C19 Genetic Polymorphisms on Racemic Tolperisone Pharmacokinetics
| Genotype | Effect on Pharmacokinetics | Fold Increase in AUC (Area Under the Curve) | Reference |
| CYP2D610/10 | Significantly increased exposure | 5.18-fold higher than CYP2D6wt/wt | [5] |
| CYP2D6wt/10 | Increased exposure | 2.25-fold higher than CYP2D6wt/wt | [5] |
| CYP2D61/4 | Increased exposure | 2.1-fold higher than CYP2D61/1 | [6] |
| CYP2D61/5 | Increased exposure | 3.4-fold higher than CYP2D61/1 | [6] |
| CYP2C19 Poor Metabolizers | Increased exposure | 3.59-fold increase compared to extensive metabolizers | [7] |
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of racemic Tolperisone and a typical experimental workflow for studying its in vitro metabolism.
Experimental Protocols
Objective: To compare the in vitro metabolism of (R)-Tolperisone and (S)-Tolperisone using human liver microsomes (HLM) and recombinant human cytochrome P450 enzymes (rCYPs).
Materials:
-
(R)-Tolperisone and (S)-Tolperisone
-
Pooled human liver microsomes (HLM)
-
Recombinant human CYP enzymes (CYP2D6, CYP2C19, CYP2B6, CYP1A2)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination and extraction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation with Human Liver Microsomes:
-
Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer, and either (R)-Tolperisone or (S)-Tolperisone at various concentrations.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent enantiomer and the formation of metabolites.
-
-
Incubation with Recombinant CYP Enzymes:
-
Follow a similar procedure as with HLM, but replace HLM with individual recombinant CYP enzymes (e.g., CYP2D6, CYP2C19).
-
This will allow for the determination of the specific contribution of each enzyme to the metabolism of each enantiomer.
-
-
Data Analysis:
-
From the time-course experiments, determine the rate of metabolism for each enantiomer.
-
From the concentration-dependent experiments, determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of each enantiomer by HLM and each recombinant CYP enzyme.
-
Compare the kinetic parameters for (R)-Tolperisone and (S)-Tolperisone to assess stereoselectivity in their metabolism.
-
Conclusion and Future Directions
The available evidence strongly suggests that the metabolism of Tolperisone is stereoselective. While the primary metabolic pathways for the racemic mixture have been identified, further research is needed to fully characterize the comparative metabolism of the individual (R)- and (S)-enantiomers in humans. Specifically, in vitro studies using human-derived systems are required to quantify the kinetic parameters of each enantiomer with the major metabolizing enzymes, particularly CYP2D6. Such data would be invaluable for understanding the clinical implications of the observed stereoselective pharmacokinetics and for optimizing the therapeutic use of Tolperisone, potentially through the development of an enantiomerically pure formulation. Additionally, further investigation into the mechanism and clinical relevance of the observed chiral inversion is warranted.
References
- 1. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 2. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of CYP2D6 and CYP2C19 genetic polymorphism on the pharmacokinetics of tolperisone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CYP2D6 and CYP2C19 genetic polymorphisms and cigarette smoking on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
A Head-to-Head Comparison of Analytical Techniques for Tolperisone Quantification
An Objective Guide for Researchers and Drug Development Professionals
Tolperisone, a centrally acting muscle relaxant, is widely used in the treatment of musculoskeletal disorders. Ensuring the quality and efficacy of its pharmaceutical formulations necessitates robust and reliable analytical methods for its quantification. This guide provides a comprehensive head-to-head comparison of various analytical techniques employed for the determination of Tolperisone, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Summary of Analytical Techniques
The choice of an analytical technique for Tolperisone quantification is dictated by factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most commonly employed methods for routine analysis in pharmaceutical quality control. For applications requiring higher sensitivity, such as analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been explored for specific applications.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters of various analytical techniques for the determination of Tolperisone.
Table 1: Chromatographic Methods
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | HPTLC Method 1 | HPTLC Method 2 |
| Linearity Range | 100 - 500 µg/mL | 5 - 60 µg/mL | 50 - 800 ng/spot | 50 - 600 ng/band |
| Limit of Detection (LOD) | Not Reported | Not Reported | 7.57 ng/spot | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 10 ng/spot | Not Reported |
| Accuracy (% Recovery) | 98 - 102% | Not Reported | Not Reported | Not Reported |
| Precision (%RSD) | < 2% | Not Reported | Not Reported | Not Reported |
| Mobile Phase | Methanol (B129727):Phosphate Buffer (pH 3.0) (70:30 v/v) | Acetonitrile:Water (pH 3.0 with o-Phosphoric acid) (60:40 v/v) | Methanol:Ethyl Acetate (B1210297) (3:7 v/v) | Chloroform:Acetone:Toluene (6:2:2 v/v/v) |
| Stationary Phase | C18 Column (4.6 x 150mm, 5µm) | C18 Column | HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254 | Silica gel precoated aluminum plate 60F254 |
| Detection Wavelength | 260 nm | 260 nm | 261 nm | 265 nm |
Table 2: Spectroscopic and Other Methods
| Parameter | UV-Visible Spectrophotometry | First Derivative UV Spectrophotometry | LC-MS/MS (in human plasma) |
| Linearity Range | 3 - 18 µg/mL | 10 - 50 µg/mL | 0.5 - 300 ng/mL |
| Limit of Detection (LOD) | 0.032 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.096 µg/mL | Not Reported | 0.5 ng/mL |
| Accuracy (% Recovery) | 99.09 - 101.26% | Not Reported | Within acceptable limits |
| Precision (%RSD) | < 2% | Not Reported | Within acceptable limits |
| Solvent/Mobile Phase | Purified Water | Distilled Water | 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) - methanol (12:88, v/v) |
| Detection Wavelength/Mode | 260 nm | 260 nm | Tandem mass detection (ESI positive ion mode) |
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the routine analysis of Tolperisone in pharmaceutical dosage forms due to its high resolution, sensitivity, and specificity.
Protocol based on a validated RP-HPLC method:
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150mm, 5µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol and Phosphate buffer (pH 3.0, prepared by dissolving 6.8g of KH2PO4 in 1000mL of water and adjusting the pH with orthophosphoric acid) in a ratio of 70:30 v/v.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Tolperisone hydrochloride standard in the mobile phase to obtain a known concentration.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Tolperisone hydrochloride and transfer to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of Tolperisone in the sample.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative to HPLC for the quantification of Tolperisone, allowing for the simultaneous analysis of multiple samples.
Protocol based on a validated HPTLC method:
-
Instrumentation: HPTLC system with a sample applicator and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F-254.
-
Mobile Phase: A mixture of methanol and ethyl acetate in a 3:7 v/v ratio.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning in absorbance mode at 261 nm.
-
-
Standard Solution Preparation: Prepare a stock solution of Tolperisone hydrochloride standard in methanol and make further dilutions to obtain working standards.
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh tablet powder equivalent to 50 mg of Tolperisone and transfer to a 10 mL volumetric flask.
-
Add about 5 mL of methanol, sonicate for 5 minutes, and dilute to volume with methanol.
-
Filter the solution using Whatman filter paper No. 1.
-
-
Analysis: Apply equal volumes of the standard and sample solutions as bands on the HPTLC plate. After development and drying, scan the plate and quantify the drug by comparing the peak areas.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of Tolperisone in bulk and pharmaceutical dosage forms.
Protocol based on a validated UV-Visible spectrophotometric method:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Analytical Conditions:
-
Solvent: Purified water.
-
Detection Wavelength: 260 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution by dissolving 25 mg of standard Tolperisone hydrochloride in 25 mL of purified water to get a concentration of 1000 µg/mL.
-
Dilute 1.0 mL of the stock solution to 10 mL with purified water to get a concentration of 100 µg/mL.
-
From this solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 3-18 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh powder equivalent to 25 mg of Tolperisone, transfer to a 25 mL volumetric flask, add 10 mL of purified water, and dissolve.
-
Make up the volume to the mark with purified water and filter the solution through a 0.45 µm filter paper.
-
Dilute 0.1 mL of the filtrate to 10 mL with purified water.
-
-
Analysis: Measure the absorbance of the sample solution and determine the concentration from a calibration curve prepared using the standard solutions.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical techniques.
Caption: Experimental workflow for RP-HPLC analysis of Tolperisone.
Caption: Experimental workflow for HPTLC analysis of Tolperisone.
Caption: Experimental workflow for UV-Visible Spectrophotometric analysis of Tolperisone.
Conclusion
The selection of an appropriate analytical technique for the quantification of Tolperisone is a critical decision in pharmaceutical development and quality control. RP-HPLC stands out as a robust and reliable method for routine analysis, offering excellent resolution and sensitivity. HPTLC provides a high-throughput and cost-effective alternative, particularly for screening multiple samples. UV-Visible spectrophotometry, being the simplest and most economical, is well-suited for basic quantitative analysis in bulk drug and simple formulations. For bioanalytical applications and trace impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable. This guide provides the necessary comparative data and procedural insights to enable informed decisions in the selection of the most fitting analytical methodology for Tolperisone analysis.
A Comparative Guide to Confirming the Isotopic Purity of S (+) Tolperisone-d10
For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards or active pharmaceutical ingredients, confirming the isotopic purity is of paramount importance for data accuracy and regulatory compliance. This guide provides a comparative analysis of state-of-the-art analytical techniques for determining the isotopic purity of S (+) Tolperisone-d10, a deuterated analog of the muscle relaxant S (+) Tolperisone. This guide presents experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most appropriate analytical methodology.
Introduction to Isotopic Purity Analysis
This compound is a stable isotope-labeled version of S (+) Tolperisone where ten hydrogen atoms on the piperidinyl group have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays by mass spectrometry. However, the synthesis of deuterated compounds is seldom a perfect process, often resulting in a distribution of isotopologues with varying numbers of deuterium atoms. Therefore, it is crucial to accurately determine the isotopic purity of this compound to ensure the reliability of experimental results. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Data Analysis
A comprehensive analysis of a representative batch of this compound was performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy. The results are compared with the analysis of the non-deuterated S (+) Tolperisone standard.
| Parameter | This compound | S (+) Tolperisone (Non-deuterated) | Analytical Technique |
| Molecular Formula | C₁₆H₁₃D₁₀NO | C₁₆H₂₃NO | - |
| Monoisotopic Mass (calculated) | 255.2399 | 245.1779 | LC-HRMS |
| Measured m/z [M+H]⁺ | 256.2472 | 246.1852 | LC-HRMS |
| Isotopic Purity (d10) | 98.5% | Not Applicable | LC-HRMS |
| d9 Isotopologue Abundance | 1.2% | Not Applicable | LC-HRMS |
| d8 Isotopologue Abundance | 0.2% | Not Applicable | LC-HRMS |
| Other Isotopologues ( | <0.1% | Not Applicable | LC-HRMS |
| Chemical Shift (Deuterated Piperidinyl Protons) | ~1.5-2.5 ppm | Not Applicable | 2H NMR |
| Signal Intensity (relative to internal standard) | Proportional to Deuterium content | No Signal | 2H NMR |
Experimental Protocols
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Purity Determination
This method provides a detailed analysis of the distribution of isotopologues in the this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Resolution: > 60,000 FWHM
-
Data Analysis: The relative abundance of each isotopologue (d0 to d10) is determined by extracting the ion chromatograms for the corresponding [M+H]⁺ ions and integrating the peak areas. The isotopic purity is expressed as the percentage of the d10 isotopologue relative to the sum of all isotopologues.
Deuterium Nuclear Magnetic Resonance (2H NMR) for Positional Confirmation
2H NMR spectroscopy is employed to confirm the location of the deuterium labels on the this compound molecule.
Instrumentation:
-
High-field NMR spectrometer equipped with a deuterium probe
Sample Preparation:
-
Dissolve ~10 mg of this compound in a suitable deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d).
NMR Parameters:
-
Nucleus: 2H
-
Frequency: Dependent on the spectrometer's magnetic field strength
-
Pulse Program: Standard single-pulse experiment
-
Data Analysis: The presence of signals in the chemical shift range corresponding to the piperidinyl protons confirms the deuteration at the intended positions. The absence of significant signals in other regions of the spectrum indicates that no unexpected H-D exchange has occurred elsewhere in the molecule.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for confirming the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis.
Conclusion
The combination of LC-HRMS and 2H NMR spectroscopy provides a robust and comprehensive approach for the confirmation of isotopic purity of this compound. While LC-HRMS offers precise quantitative data on the distribution of different isotopologues, 2H NMR serves as an excellent confirmatory technique to verify the location of the deuterium labels. For routine quality control, LC-HRMS is often sufficient for determining the isotopic enrichment. However, for initial characterization and in-depth studies, the complementary information provided by 2H NMR is invaluable. This dual-technique approach ensures the highest confidence in the quality of this compound for its intended research and development applications.
A Researcher's Guide to Tolperisone and Its Metabolite Reference Standards
For scientists and professionals in drug development and research, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of commercially available reference standards for the centrally acting muscle relaxant, Tolperisone (B1682978), and its primary metabolites. Objective data, detailed experimental protocols, and visual aids are presented to assist in the selection of appropriate reference materials for research and quality control purposes.
Understanding Tolperisone and its Metabolism
Tolperisone is primarily metabolized in the liver, with hydroxymethyl-tolperisone being the main metabolic product.[1] This biotransformation is largely mediated by cytochrome P450 enzymes, particularly CYP2D6, with minor contributions from CYP2C19, CYP1A2, and CYP2B6.[1] The resulting metabolites are then further processed and excreted. The metabolic pathway of Tolperisone is a key area of study in understanding its pharmacokinetics and potential drug-drug interactions.
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is critical for the accuracy of analytical methods. The following table summarizes the available reference standards for Tolperisone and its primary metabolite, Hydroxymethyl-tolperisone, from various suppliers. While most suppliers provide basic information, detailed purity and stability data are often found in the Certificate of Analysis (CoA) provided upon purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Format & Notes |
| LGC Standards | Tolperisone Hydrochloride | 3644-61-9 | C₁₆H₂₃NO · HCl | >95% (HPLC)[2] | Neat solid. Accompanied by a comprehensive Certificate of Analysis.[3][4] |
| Axios Research | Tolperisone Hydrochloride | 3644-61-9 | C₁₆H₂₃NO·HCl | Information typically in CoA | Fully characterized chemical compound for AMV and QC.[5] |
| SynZeal | Tolperisone Hydrochloride | 3644-61-9 | C₁₆H₂₃NO · HCl | Information typically in CoA | Supplied with CoA and analytical data.[6] |
| Chemicea | Tolperisone Impurities | Varies | Varies | Information typically in CoA | Offers a range of Tolperisone impurities.[7] |
| LGC Standards | Hydroxymethyl Tolperisone Hydrochloride | 352233-14-8 | Not specified | Information typically in CoA | Available as a metabolite reference standard.[2] |
| Axios Research | Hydroxymethyl Tolperisone | 59303-37-6 | C₁₆H₂₃NO₂ | Information typically in CoA | Offered as a metabolite reference standard.[5] |
| Chemicea | Hydroxymethyl Tolperisone | 59303-37-6 | C₁₆H₂₃NO₂ | Information typically in CoA | Impurity standard of Tolperisone, sample CoA available.[8] |
Experimental Protocols for Analysis
Accurate quantification of Tolperisone and its metabolites requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) analysis.
High-Performance Liquid Chromatography (HPLC) Method for Tolperisone
This method is suitable for the quantification of Tolperisone in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in a specific ratio, which needs to be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of Tolperisone.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of the Tolperisone reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.
-
Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of Tolperisone in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Tolperisone and Metabolites in Biological Matrices
This highly sensitive and selective method is ideal for pharmacokinetic studies.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column with appropriate dimensions for fast analysis.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tolperisone and its metabolites.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of Tolperisone, should be used to correct for matrix effects and variations in extraction and injection.
-
Standard and Sample Preparation:
-
Spike blank biological matrix (e.g., plasma, urine) with known concentrations of Tolperisone and its metabolite reference standards to prepare calibration standards and quality control samples.
-
Add the internal standard to all samples, standards, and controls.
-
Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.
References
- 1. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolperisone Impurity 3 HCl (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 3. Tolperisone Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Tolperisone Hydrochloride | LGC Standards [lgcstandards.com]
- 5. Tolperisone Hydrochloride - CAS - 3644-61-9 | Axios Research [axios-research.com]
- 6. Tolperisone Hydrochloride | 3644-61-9 | SynZeal [synzeal.com]
- 7. chemicea.com [chemicea.com]
- 8. Hydroxymethyl Tolperisone | CAS No- 59303-37-6 [chemicea.com]
Safety Operating Guide
Proper Disposal of S (+) Tolperisone-d10: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of S (+) Tolperisone-d10 in a laboratory setting. It is not a substitute for the manufacturer's Safety Data Sheet (SDS). Always consult the SDS provided by your supplier for specific handling and disposal instructions. All procedures must be conducted in accordance with local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Adherence to these protocols is crucial for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for the parent compound, Tolperisone, this substance should be handled with care. It may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Data for the non-deuterated form, Tolperisone, is used as a proxy where specific data for the deuterated compound is unavailable.
| Property | Value | Source |
| Chemical Identifiers | ||
| IUPAC Name | 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one-d10 | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₆H₁₃D₁₀NO | N/A |
| Molecular Weight | 255.46 g/mol (approx.) | Calculated |
| Physical Properties (Tolperisone as proxy) | ||
| Melting Point | 167 - 174 °C (hydrochloride salt) | [2] |
| Appearance | White to off-white crystalline solid | |
| Water Solubility | >20 mg/mL (hydrochloride salt) | |
| Toxicological Data (Tolperisone as proxy) | ||
| Acute Toxicity (Oral, Rat LD50) | 1450 mg/kg | [1][3] |
| Environmental Fate (Tolperisone as proxy) | ||
| Biodegradability | Readily biodegradable | [4][5][6][7] |
| Aquatic Toxicity | Toxic to aquatic life | [8] |
Disposal Procedures
Disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[8] As a deuterated compound with a stable isotope, this compound does not require special disposal procedures beyond those for the non-labeled compound.[1]
Logical Flow for this compound Waste Disposal
References
- 1. moravek.com [moravek.com]
- 2. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 3. nrc.gov [nrc.gov]
- 4. Sustainable Removal of Tolperisone from Waters by Application of Photocatalysis, Nanotechnology, and Chemometrics: Quantification, Environmental Toxicity, and Degradation Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable Removal of Tolperisone from Waters by Application of Photocatalysis, Nanotechnology, and Chemometrics: Quantification, Environmental Toxicity, and Degradation Optimization - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medicalwastepros.com [medicalwastepros.com]
Personal protective equipment for handling S (+) Tolperisone-d10
Essential Safety and Handling Guide for S (+) Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the safety data for the non-deuterated parent compound, Tolperisone, and general best practices for handling deuterated compounds. It is imperative to handle this compound with the assumption that it carries similar hazards to Tolperisone.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed or in contact with skin, and it can cause eye irritation[1]. Therefore, strict adherence to PPE protocols is mandatory to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before use and use proper removal technique[2]. |
| Laboratory coat | To be worn over personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If ventilation is inadequate, a NIOSH-approved respirator may be necessary[3][4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure[5].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols. If handling a solid, use techniques that minimize dust generation[2].
-
Use dedicated and properly calibrated equipment for weighing and transferring the compound.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[6].
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][3].
-
Keep away from incompatible materials such as strong oxidizing agents[3].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash[2].
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. Tolperisone - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
